molecular formula C7H8INO B15059240 4-Iodo-3-methoxy-2-methylpyridine CAS No. 1227515-23-2

4-Iodo-3-methoxy-2-methylpyridine

Cat. No.: B15059240
CAS No.: 1227515-23-2
M. Wt: 249.05 g/mol
InChI Key: GRXJRWLTZRYALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) is a versatile methylpyridine derivative valued in organic and medicinal chemistry as a premium building block for constructing more complex molecules . Its molecular formula is C7H8INO, with a molecular weight of 249.05 g/mol . The iodine atom at the 4-position of the pyridine ring is an excellent site for further functionalization, making this compound particularly useful in metal-catalyzed cross-coupling reactions, such as the Ullmann reaction, which is a pivotal method for carbon-carbon bond formation . This reactivity is essential for creating biaryl structures found in many active pharmaceutical ingredients (APIs). Its specific isomer, 2-Iodo-3-methoxy-6-methylpyridine, which shares a similar structure, has been thoroughly characterized by X-ray crystallography, confirming its solid-state packing and molecular geometry . In pharmaceutical research, closely related pyridine intermediates are critical in the synthesis of proton pump inhibitors like pantoprazole . As a solid, this compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere, ideally at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its well-defined structure and reactivity to accelerate the discovery and development of novel compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227515-23-2

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

4-iodo-3-methoxy-2-methylpyridine

InChI

InChI=1S/C7H8INO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3

InChI Key

GRXJRWLTZRYALV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1OC)I

Origin of Product

United States

Foundational & Exploratory

4-Iodo-3-methoxy-2-methylpyridine CAS 1227515-23-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 1227515-23-2 | Formula: C


H

INO | M.W.: 249.05 g/mol

Executive Summary

4-Iodo-3-methoxy-2-methylpyridine is a highly specialized heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical agents. Characterized by its unique substitution pattern—a reactive iodide at C4, an electron-donating methoxy group at C3, and a steric/metabolic blocking methyl group at C2—this scaffold serves as a critical "privileged fragment" in medicinal chemistry.

It is extensively employed in the development of Orexin receptor agonists , IRAK4 inhibitors , and BET bromodomain inhibitors , where it functions to introduce the 3-methoxy-2-methylpyridin-4-yl moiety. This specific arrangement optimizes ligand-protein binding interactions through hydrogen bonding (C3-OMe) and hydrophobic contacts (C2-Me), while the C4-iodide provides a versatile handle for cross-coupling reactions.

Physicochemical Profile

The following data summarizes the core physical and chemical identifiers for CAS 1227515-23-2.

PropertySpecification
IUPAC Name 4-Iodo-3-methoxy-2-methylpyridine
CAS Number 1227515-23-2
Molecular Formula C

H

INO
Molecular Weight 249.05 g/mol
SMILES CC1=C(C(=NC=C1)OC)I
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Dichloromethane (DCM), Methanol; Sparingly soluble in water
LogP (Predicted) ~2.0 - 2.2
Storage 2-8°C, Protect from light (Iodides are photosensitive)

Synthetic Methodology

The synthesis of 4-iodo-3-methoxy-2-methylpyridine is non-trivial due to the directing effects of the pyridine ring substituents. The most robust industrial route avoids direct iodination of the parent pyridine (which often yields mixtures) and instead proceeds via a pyridone intermediate derived from Maltol.

Retrosynthetic Analysis & Pathway

The synthesis logically flows from Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring and inexpensive starting material. The pathway involves ammonolysis to the pyridone, O-methylation, chlorination, and finally a Finkelstein-type halogen exchange to install the iodine.

SynthesisPath Maltol Maltol (Start) Pyridone 3-Hydroxy-2-methyl- 4(1H)-pyridone Maltol->Pyridone NH3 (aq) Pressure, 140°C MethoxyPyridone 3-Methoxy-2-methyl- 4(1H)-pyridone Pyridone->MethoxyPyridone MeI or DMS K2CO3, Acetone ChloroPy 4-Chloro-3-methoxy- 2-methylpyridine MethoxyPyridone->ChloroPy POCl3 Reflux Target 4-Iodo-3-methoxy- 2-methylpyridine (Target) ChloroPy->Target NaI, AcCl MeCN, Reflux (Halogen Exchange)

Figure 1: Step-wise synthetic route from Maltol to the target iodopyridine.[1][2]

Detailed Experimental Protocol

Note: The following protocol is synthesized from standard methodologies for 4-halopyridines [1][2].

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
  • Reagents: 3-Methoxy-2-methyl-4(1H)-pyridone (1.0 eq), Phosphorus Oxychloride (POCl

    
    , 5.0 eq).
    
  • Procedure:

    • Suspend the pyridone in neat POCl

      
       in a round-bottom flask equipped with a drying tube.
      
    • Heat to reflux (approx. 105°C) for 4–6 hours. The reaction mixture will turn from a suspension to a clear, dark oil.

    • Workup: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with saturated Na

      
      CO
      
      
      
      or NaOH solution to pH 8-9.
    • Extract with Dichloromethane (DCM) (3x).[3][4] Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the 4-chloro intermediate.

Step 2: Halogen Exchange to 4-Iodo-3-methoxy-2-methylpyridine
  • Reagents: 4-Chloro-3-methoxy-2-methylpyridine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (1.0 eq), Acetonitrile (MeCN).

  • Mechanism: This reaction utilizes in situ generated HI or activated iodide species to displace the chloride, which is activated by the protonated pyridine nitrogen.

  • Procedure:

    • Dissolve the chloro-pyridine and NaI in dry MeCN under N

      
      .
      
    • Add Acetyl Chloride dropwise (activates the reaction).

    • Reflux the mixture for 12–24 hours. Monitor by LCMS for conversion of the chloro-mass (M+H 158) to iodo-mass (M+H 250).

    • Workup: Quench with saturated aqueous NaHCO

      
       and Na
      
      
      
      S
      
      
      O
      
      
      (to remove iodine color). Extract with EtOAc.[4][5]
    • Purification: Recrystallization from Ethanol/Hexanes or column chromatography.

Reactivity & Applications in Drug Discovery

The C4-Iodo position is the primary reactive center, serving as an electrophile in palladium-catalyzed cross-coupling reactions. The C3-Methoxy and C2-Methyl groups are strategic substituents for Structure-Activity Relationship (SAR) optimization.

Structural Utility Map

The compound acts as a scaffold for three distinct medicinal chemistry objectives:

Reactivity Core 4-Iodo-3-methoxy- 2-methylpyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0)/Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynylation) Core->Sonogashira Pd/Cu/Alkyne Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd/Amine H_Bond C3-Methoxy: H-Bond Acceptor (Solubility/Potency) Core->H_Bond SAR Role Metabolism C2-Methyl: Blocks Metabolism Induces Twist Core->Metabolism SAR Role

Figure 2: Reactivity profile and SAR contributions of the scaffold.[2]

Case Studies in Medicinal Chemistry
  • Orexin Receptor Agonists:

    • Application: Used to synthesize sulfonamide or amide derivatives where the pyridine ring mimics the catechol moiety of endogenous ligands but with improved metabolic stability [3].

    • Mechanism: The C3-methoxy group accepts a hydrogen bond from the receptor serine residue, while the C2-methyl group sterically enforces a bioactive conformation.

  • IRAK4 Inhibitors:

    • Application: The scaffold is coupled to bicyclic heterocycles (e.g., imidazo[1,2-a]pyridine) via Suzuki coupling. The pyridine nitrogen serves as a critical kinase hinge binder [4].

  • BET Bromodomain Inhibitors:

    • Application: Incorporated as a "head group" mimic to bind to the acetyl-lysine recognition pocket of BRD4. The methoxy group is crucial for water-mediated hydrogen bonding networks within the binding pocket [5].

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Rinse immediately if contact occurs.
STOT-SE H335: May cause respiratory irritation.Use only in a chemical fume hood.
Storage Light Sensitive.Store in amber vials under inert gas (Argon/Nitrogen).

Note: As an organoiodide, prolonged exposure to light may cause liberation of free iodine (


), indicated by a yellow/brown discoloration. If this occurs, wash the solid with dilute sodium thiosulfate before use.

References

  • PrepChem. "Synthesis of 4-chloro-3-methoxy-2-methylpyridine."[6] Preparation of Chemicals. Accessed February 28, 2026.

  • European Patent Office. "Benzopiperazine Compositions as BET Bromodomain Inhibitors." EP 3071205 B1. Published November 18, 2014.[7]

  • WIPO (World Intellectual Property Organization). "Orexin Receptor Agonists." WO2024107615A1.[8] Published May 2024.

  • China National Intellectual Property Administration. "Imidazo[1,2-a]pyridinyl derivatives and their use." CN114245796A.[2] Published March 2022.

  • Chem-Impex. "3-Iodo-2-methoxypyridine Applications" (Analogous Chemistry). Accessed February 28, 2026.

Sources

Comprehensive Technical Guide & Safety Data Protocol for 4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & SDS Integration

Executive Summary & Chemical Identity

In modern pharmaceutical development, functionalized heterocycles serve as the foundational building blocks for active pharmaceutical ingredients (APIs). 4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) is a highly specialized, sterically encumbered halogenated pyridine. Its unique substitution pattern—featuring an electron-donating methoxy group, a stabilizing methyl group, and a highly reactive iodine atom at the C4 position—makes it a privileged scaffold for late-stage functionalization and cross-coupling reactions.

This whitepaper synthesizes the critical safety data sheet (SDS) handling protocols with advanced mechanistic insights, providing a self-validating framework for deploying this compound in high-yield synthetic workflows.

Table 1: Chemical and Physical Properties
PropertySpecificationMechanistic Implication
CAS Number 1227515-23-2Unique identifier for regulatory compliance.
Molecular Formula C₇H₈INOContains a highly polarizable C-I bond.
Molecular Weight 249.05 g/mol Crucial for precise stoichiometric calculations.
Storage Temperature 2-8°C, Protect from lightPrevents photolytic and thermal homolytic cleavage of the C-I bond, which generates iodine radicals[1].
Appearance Pale yellow to brown solidColor deepening indicates free iodine release (degradation).

Safety Data & Hazard Mitigation (SDS Core)

Handling halogenated pyridines requires strict adherence to GHS protocols due to their potential to intercalate with biological macromolecules and cause acute irritation. The hazard profile of 4-Iodo-3-methoxy-2-methylpyridine is driven by its lipophilicity and the reactivity of the iodo-substituent[1].

Table 2: GHS Hazard and Precautionary Statements
GHS CodeHazard / Precautionary StatementCausality & Mitigation Strategy
H302 Harmful if swallowedRapid absorption in the GI tract. Mitigate via strict PPE and fume hood usage.
H315 Causes skin irritationLipophilic nature allows dermal penetration. Use nitrile gloves (double-layered).
H319 Causes serious eye irritationVapors/dust interact with ocular mucosa. Requires safety goggles.
H335 May cause respiratory irritationPyridine derivatives are highly volatile. Handle exclusively under local exhaust ventilation.
P305+P351 IF IN EYES: Rinse cautiouslyImmediate dilution prevents localized tissue necrosis from localized pH shifts.
Emergency Response Workflow

To ensure a self-validating safety system, laboratory personnel must internalize the following emergency response logic. The workflow below dictates the immediate actions required upon exposure to prevent systemic toxicity.

G Exposure Exposure Event (CAS 1227515-23-2) Eye Ocular Contact (H319) Exposure->Eye Skin Dermal Contact (H315) Exposure->Skin Inhale Inhalation (H335) Exposure->Inhale EyeAction Rinse cautiously with water for 15 mins Eye->EyeAction SkinAction Remove clothing, wash with soap/water Skin->SkinAction InhaleAction Move to fresh air, monitor breathing Inhale->InhaleAction Med Seek Immediate Medical Attention EyeAction->Med SkinAction->Med InhaleAction->Med

Emergency response and hazard mitigation workflow for exposure incidents.

Synthetic Utility & Mechanistic Causality

The primary utility of 4-Iodo-3-methoxy-2-methylpyridine lies in its application as an electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations).

The Electronic Bias: The pyridine nucleus inherently withdraws electron density, which typically accelerates the oxidative addition of Pd(0) into the carbon-halogen bond. However, the electronic bias of the pyridine nucleus often complicates cross-coupling, requiring optimized catalyst-ligand systems to prevent catalyst poisoning via nitrogen coordination[2]. Furthermore, the methoxy group at the C3 position introduces significant steric encumbrance directly adjacent to the reactive C4 site.

Ligand Selection Causality: To overcome this steric shielding, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are essential. The electron-rich nature of the ligand accelerates oxidative addition into the strong C(sp²)-I bond, while the steric bulk (e.g., dicyclohexyl groups in XPhos) promotes rapid reductive elimination, preventing the formation of off-target homocoupling byproducts[3]. Site-selectivity and conversion rates in halogenated heteroarenes are highly dependent on this precise choice of the palladium precursor and ligand[4].

G Substrate 4-Iodo-3-methoxy -2-methylpyridine OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Boronic Arylboronic Acid TransMet Transmetalation (Base Activated) Boronic->TransMet PdCat Pd(0) Catalyst (e.g., Pd2(dba)3/XPhos) PdCat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product 4-Aryl-3-methoxy -2-methylpyridine RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-Iodo-3-methoxy-2-methylpyridine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The visual cues (color changes) and phase behaviors described below serve as intrinsic quality control checks, ensuring the reaction is proceeding mechanistically as intended.

Table 3: Optimized Reaction Parameters
ParameterSelectionCausality / Rationale
Catalyst Pd₂(dba)₃ (2 mol%)Provides a stable source of Pd(0) that readily dissociates dba in the presence of strong ligands[3].
Ligand XPhos (4 mol%)Overcomes C3-methoxy steric hindrance; L:Pd ratio of 2:1 ensures active monomeric PdL species.
Base K₃PO₄ (3.0 equiv)Mild, inorganic base. Highly soluble in the aqueous phase; effectively quaternizes the boron atom to facilitate transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system. Dioxane dissolves the organic substrates, while water dissolves the base and boronate complex.
Temperature 90°CProvides the thermodynamic activation energy required to overcome the steric barrier at the C4 position.
Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Crucial for Catalyst Lifespan)

  • Charge an oven-dried Schlenk flask with 4-Iodo-3-methoxy-2-methylpyridine (1.0 mmol, 249 mg), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Causality Check: Do not add solvent yet. Evacuate and backfill the flask with Argon three times. Oxygen rapidly quenches the active Pd(0) species, leading to protodeboronation and catalyst death.

Step 2: Solvent Addition & Activation

  • Add degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Self-Validation Check: Upon stirring at room temperature, the solution should transition from a dark purple/red (unligated Pd₂(dba)₃) to a deep orange/yellow. This color shift confirms the successful ligand exchange and generation of the active Pd(0)-XPhos complex.

Step 3: Thermal Cycling & Reaction Monitoring

  • Heat the biphasic mixture to 90°C under vigorous stirring (1000 RPM). High RPM is required to maximize the interfacial surface area between the aqueous base and organic substrate phases.

  • Monitor via TLC (Hexanes/EtOAc 3:1) after 2 hours. The disappearance of the UV-active starting material spot (R_f ~0.6) and appearance of a new, highly fluorescent product spot indicates successful oxidative addition and cross-coupling.

Step 4: Quenching & Purification

  • Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Causality Check: The mild acid neutralizes the remaining K₃PO₄ and halts any further transmetalation.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the functionalized pyridine.

References

  • [1] 1807053-74-2 | 4-Iodo-5-methoxy-2-methylpyridine | BLD Pharm. BLD Pharm. Available at:

  • [3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at:

  • [2] Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI. Available at:

  • [4] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at:

Sources

Predictive and Empirical Solubility Profiling of 4-Iodo-3-methoxy-2-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, the rational selection of solvents is critical for optimizing reaction kinetics, product yield, and environmental sustainability. 4-Iodo-3-methoxy-2-methylpyridine (CAS: 1227515-23-2) is a highly functionalized heterocyclic building block frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Suzuki-Miyaura couplings). With a molecular weight of 249.05 g/mol and an XLogP3-AA of approximately 1.9[1], this compound exhibits a nuanced solubility profile dictated by its competing lipophilic and polar structural motifs.

This whitepaper provides an in-depth technical guide to understanding, predicting, and empirically validating the solubility of 4-Iodo-3-methoxy-2-methylpyridine in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and industry-standard solvent selection guides, researchers can design more efficient and sustainable synthetic routes.

Structural Determinants & Thermodynamic Causality

Solubility is not merely a binary metric; it is a thermodynamic equilibrium governed by the cohesive energy density between the solute and the solvent. To predict the miscibility of 4-Iodo-3-methoxy-2-methylpyridine, we must deconstruct its molecular architecture using Hansen Solubility Parameters (HSPs) , which divide total cohesive energy into three coordinated forces: dispersion (


D), polarity (

P), and hydrogen bonding (

H)[2].
  • The Iodine Atom: The heavy, highly polarizable iodine substituent significantly increases the molar volume and the dispersion forces (

    
    D) of the molecule. This drives solubility in halogenated and aromatic solvents.
    
  • The Pyridine Core & Methoxy Group: The nitrogen atom in the pyridine ring and the oxygen in the methoxy group act as potent hydrogen-bond acceptors, contributing to the polarity (

    
    P) and hydrogen-bonding (
    
    
    
    H) parameters[2]. This facilitates solvation in polar protic and dipolar aprotic solvents.
  • The Methyl Group: Provides localized steric hindrance and hydrophobicity, slightly reducing aqueous solubility and pushing the compound's preference toward organic media.

The causality of solvent-solute interaction dictates that solvents with HSP values closely matching those of 4-Iodo-3-methoxy-2-methylpyridine will yield the highest solubility[3].

StructuralSolubility Molecule 4-Iodo-3-methoxy- 2-methylpyridine Iodine Iodine Atom (High Polarizability) Molecule->Iodine Methoxy Methoxy Group (H-Bond Acceptor) Molecule->Methoxy Pyridine Pyridine Core (Dipole Moment) Molecule->Pyridine Methyl Methyl Group (Hydrophobic) Molecule->Methyl Dispersion High Dispersion (δD) Iodine->Dispersion Polarity Moderate Polarity (δP) Methoxy->Polarity HBonding Low/Mod H-Bonding (δH) Methoxy->HBonding Pyridine->Polarity Pyridine->HBonding Methyl->Dispersion

Fig 1. Structural features of 4-Iodo-3-methoxy-2-methylpyridine and their impact on HSP components.

Solvent Selection Strategy & Quantitative Profiling

When designing a process, solubility must be balanced against environmental and safety constraints. The ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) [4] and Sanofi's Solvent Selection Guide [5] provide frameworks for replacing hazardous solvents (like dichloromethane) with greener alternatives without sacrificing solvation power.

Based on the XLogP3-AA value of 1.9[1] and structural homology to similar halogenated pyridines, the predictive solubility profile of 4-Iodo-3-methoxy-2-methylpyridine is summarized below.

Table 1: Predictive Solubility Profile at 25°C
SolventChemical ClassPredicted Solubility (mg/mL)ACS GCIPR / Sanofi Rating
Dichloromethane (DCM) Halogenated> 100 (Highly Soluble)Avoid / Substitution Advisable
Tetrahydrofuran (THF) Ether> 100 (Highly Soluble)Usable
Ethyl Acetate (EtOAc) Ester50 - 100 (Soluble)Recommended
Toluene Aromatic50 - 100 (Soluble)Usable
Methanol (MeOH) Polar Protic10 - 50 (Moderately Soluble)Recommended
Acetonitrile (MeCN) Polar Aprotic10 - 50 (Moderately Soluble)Recommended
Heptane Aliphatic< 5 (Poorly Soluble)Recommended (Use as Anti-solvent)
Water Aqueous< 0.1 (Insoluble)Recommended

Note: While DCM offers exceptional solubility due to matching dispersion forces, EtOAc or 2-MeTHF should be prioritized as greener alternatives for extractions and crystallizations[5],[4].

Self-Validating High-Throughput Solubility Protocol

To move from predictive models to empirical certainty, a rigorous, self-validating experimental protocol is required. As a Senior Application Scientist, I mandate the use of orthogonal quantification methods to eliminate false positives caused by solvent evaporation or solute degradation.

Step-by-Step Methodology
  • Solvent Array Preparation: Select a diverse array of 8-12 solvents spanning different HSP spheres (e.g., EtOAc, Toluene, MeOH, Heptane). Causality: Broad HSP coverage ensures the identification of both primary reaction solvents and ideal anti-solvents for crystallization.

  • Saturated Solution Generation: Add excess 4-Iodo-3-methoxy-2-methylpyridine (approx. 150 mg) to 1.0 mL of each solvent in sealed, temperature-controlled HPLC vials.

  • Isothermal Equilibration: Agitate the vials on an orbital shaker at 25°C (and a parallel set at 50°C) for 24 hours. Causality: 24 hours of agitation ensures the system reaches true thermodynamic solid-liquid equilibrium, preventing artificially low kinetic solubility readings.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally solvent-resistant, preventing filter degradation and unwanted solute adsorption.

  • Orthogonal Quantification (The Self-Validating Step):

    • Method A (Gravimetric): Transfer exactly 500 µL of the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle nitrogen stream and record the residual mass.

    • Method B (HPLC-UV): Dilute 10 µL of the supernatant into 990 µL of diluent (e.g., MeCN/Water) and analyze via HPLC-UV at 254 nm against a known calibration curve.

  • Data Validation: Compare the gravimetric mass against the HPLC calculated mass. Causality: If Gravimetric > HPLC, it indicates solvent trapping or the presence of impurities. If HPLC > Gravimetric, it indicates volatile loss during sample handling. A variance of < 5% validates the protocol.

ScreeningWorkflow Step1 1. Solvent Selection (ACS GCIPR / Sanofi Guidelines) Step2 2. Saturated Solution Prep (Isothermal 25°C & 50°C) Step1->Step2 Diverse Polarity Array Step3 3. Equilibration (24h Orbital Agitation) Step2->Step3 Thermal Control Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Solid-Liquid Eq. Step5 5. Quantitative Analysis (Gravimetric & HPLC-UV) Step4->Step5 Supernatant Extraction Step6 6. Data Validation (Mass Balance & Recovery) Step5->Step6 Orthogonal Cross-Validation Step6->Step1 Refine HSP Model

Fig 2. Self-validating high-throughput solubility screening workflow for pharmaceutical intermediates.

Process Chemistry Implications

Understanding the solubility of 4-Iodo-3-methoxy-2-methylpyridine directly influences downstream process design:

  • Reaction Engineering: For palladium-catalyzed cross-couplings, the compound's high solubility in THF and Toluene ensures homogeneous reaction kinetics. If utilizing greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) serves as an excellent drop-in replacement for THF[3].

  • Workup & Extraction: Because the compound is practically insoluble in water but highly soluble in EtOAc, standard aqueous biphasic workups (quenching with water, extracting with EtOAc) will result in >99% recovery in the organic phase.

  • Crystallization: The steep solubility gradient between EtOAc (highly soluble) and Heptane (poorly soluble) makes the EtOAc/Heptane binary system an ideal solvent/anti-solvent pair for cooling or anti-solvent crystallization to purge organic impurities.

References[1] Guidechem. "AKOS027257830 1227515-23-2 wiki - Computational chemical data". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwYkLdBaRpcTbnFwwfgzVP8sKsh1goaZDdvo2QPDN4tLHUXzu38FqEaWRoKMtNQB-WdWBXWwakUh3eJ_HI3UkK28sCqO_Y7d9kCoGBVtcx_pcL_ovpox3nKaxk6G0SSr9CJioPbMMiRXmlQM7UCw4yf2wg6OhpzqN46ckXI9q0[3] MDPI - Pharmaceutics. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3vAW9neHCtRAWtvciJU4vHtFCXnScmilowHr7wSBzJVikGwKFsDim8MUYqWqzECRU_i_6hS96fTYsfucZgbaecva7OIQWTBgYaWhVndP1oKiK-qpGd18WtwfAMxEcVQ==[5] ACS Publications. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQhIB7xz2oHKgpovzmrI_FVGHMeo6W9m3WKoWO4KGZnBByevLOtjZcYvlgq_E78qJQKO5mUgOP2_GJrHoitbdvK3EWizM8v4pdc6m4T2pUHfVETBqhFBl4OJOt2IPb1fThgX_DiVb-5A2ThgzZDw6iDINSChWwj7_-jV7FWuR3JtTIB6Sab6qtrMjNXMyamjV-Gbu1D7rMirz5UF3tf8gCp_hogAAN7iIqHeIZb6Mdb6DwsW26Qbe[4] American Chemical Society. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_DxuO0vT7Y-foinRUC9UGzoW6BK1lgmmel2KFczl2nOy4vkwgYKbSLiLv98qnr3N6xMemrIxi8_5W65l6SbE0K5sNr14KYn70SIzOZ93KkQGQjTU9fUd7tPPe_pF7Do8CkYKAObrE1e2_x5rkEDfduB6FTJ2lBeoSOWvwzcQoWHWWdzQMt3U5EVTF3YU8q96El9DJDe6qHo5W4vzu2f0-N8Nxmts1WdLmrX5RqktP_0ILlDeS[2] PMC - National Institutes of Health. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSlbzF1dZRd9ZaBgTnt4AqTno1IC4ToVp8p4gS40uSFnuJ07XZVjfZnzwWnZ1a5tfThULHJIzij43Jgv9XC01LwVjTP4cRGBdZkE1U9b8CFEZ4llvlpZwsaTe_beCHbdi1gT2Gn0-zzVv9zso=

Sources

Strategic Sourcing & Technical Guide: 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality profiling of 4-Iodo-3-methoxy-2-methylpyridine , a specialized heterocyclic building block.

Part 1: Executive Summary & Molecule Profile

4-Iodo-3-methoxy-2-methylpyridine is a high-value, non-commodity intermediate.[1][2][3] Unlike its 4-chloro analog (a key intermediate for the blockbuster drug Pantoprazole), the 4-iodo variant is typically not held in bulk stock by catalog suppliers.[1][2][3] It is primarily sought for Structure-Activity Relationship (SAR) studies to enable palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C4 position, which are sluggish with the corresponding chloride.[1][2][3]

Chemical Identity
AttributeSpecification
Systematic Name 4-Iodo-3-methoxy-2-methylpyridine
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Core Scaffold Pyridine
Key Functional Groups C4-Iodo (Reactive handle), C3-Methoxy (Donor/Director), C2-Methyl (Steric block)
Predicted LogP ~2.6
CAS Number Not widely assigned (Custom synthesis target; often confused with isomer CAS 1227515-22-1)

Part 2: Synthesis & Manufacturing (The "Make" Strategy)

Since this compound is rarely available "off-the-shelf," researchers often face a "Make vs. Buy" decision.[1][2][3] The most reliable synthetic route utilizes the commercially available 4-Chloro-3-methoxy-2-methylpyridine or its precursor 3-Methoxy-2-methyl-4(1H)-pyridone .[1][2][3]

Synthesis Pathway Visualization

SynthesisRoute cluster_legend Process Key Start 3-Methoxy-2-methyl-4(1H)-pyridone (CAS 76015-11-7) Inter 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) Commodity Intermediate Start->Inter POCl3, Reflux (Chlorination) Target 4-Iodo-3-methoxy-2-methylpyridine (Target) Start->Target 1. Tf2O, Py 2. NaI, MeCN (Direct Substitution) Inter->Target NaI, Acetyl Chloride Acetonitrile, Reflux (Finkelstein-like) key1 Red Arrow: Preferred Industrial Route key2 Blue Dashed: Lab Scale Alternative

Figure 1: Synthetic pathways to 4-Iodo-3-methoxy-2-methylpyridine. The conversion from the chloro-analog (Red) is preferred due to the low cost of the starting material.[1][2][3]

Detailed Experimental Protocol (Finkelstein-Type Conversion)

For the conversion of 4-Chloro-3-methoxy-2-methylpyridine to the 4-Iodo analog.

Rationale: The 4-chloro pyridine is electron-rich (due to the 3-methoxy group), making nucleophilic aromatic substitution (SnAr) with iodide difficult.[2][3] Standard NaI/Acetone conditions will fail. Activation with Acetyl Chloride or HI is required to transiently protonate/acylate the pyridine nitrogen, activating the C4 position.[1][2][3]

  • Reagents:

    • 4-Chloro-3-methoxy-2-methylpyridine (1.0 equiv)[1][2][3]

    • Sodium Iodide (NaI) (5.0 equiv, oven-dried)[1][2][3]

    • Acetyl Chloride (0.5 - 1.0 equiv) or TMSCl (Trimethylsilyl chloride)[2][3]

    • Acetonitrile (Anhydrous, 0.1 M concentration)[1][2][3]

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with NaI and anhydrous Acetonitrile under Nitrogen.

    • Step 2: Add 4-Chloro-3-methoxy-2-methylpyridine.

    • Step 3: Dropwise add Acetyl Chloride (exothermic). The solution may turn yellow/orange.

    • Step 4: Reflux the mixture for 16–24 hours. Monitor by LC-MS (Look for M+H 250, disappearance of M+H 158).[1][2][3]

    • Step 5: Quench: Cool to RT. Pour into saturated NaHCO3 / Na2S2O3 (sodium thiosulfate) solution to neutralize acid and reduce any free iodine (removing the dark color).

    • Step 6: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na2SO4.[1][2][3]

    • Step 7: Concentrate. Purify via flash chromatography (Hexanes/EtOAc). The Iodo product typically elutes before the Chloro starting material on silica due to the "Heavy Atom Effect" reducing polarity slightly.[2]

Part 3: Supply Chain & Pricing Analysis

Because this specific isomer is a non-catalog item , pricing is driven by "Custom Synthesis" (FTE or Fee-for-Service) models rather than bulk commodity rates.[2][3]

Market Landscape
Supplier TierRepresentative CompaniesAvailabilityEstimated Lead TimePricing Model
Tier 1: Aggregators eMolecules, MolPort, PubChemLow N/AOften list "virtual" stock.[1][2][3]
Tier 2: Catalog Houses Combi-Blocks, Enamine, FluorochemMedium 2-4 WeeksFixed price if in stock (rare).[1][2][3]
Tier 3: Custom CROs WuXi AppTec, ChemPartner, SyngeneHigh 6-8 WeeksFTE or Batch Quote (

$).[1][3]
Price Estimation (2026 Projections)

Estimates based on raw material costs (4-Chloro precursor ~ $150/kg) + labor.[2][3]

  • Research Scale (1g - 5g): $800 - $1,500 USD.[3]

    • Driver: High setup cost for small batches.

  • Pilot Scale (100g): $3,500 - $5,000 USD.

    • Driver: Economies of scale kick in; reagent costs are negligible compared to labor.

  • Bulk Scale (1kg+): Negotiated Custom Manufacturing.

    • Target Price: $2,000 - $3,000 / kg (assuming optimized yield).

Sourcing Decision Workflow

SourcingStrategy Start Need 4-Iodo-3-methoxy-2-methylpyridine CheckStock Check eMolecules/SciFinder (Exact Structure Search) Start->CheckStock StockFound In Stock? CheckStock->StockFound Buy Purchase Sample (1g) Validate Purity immediately StockFound->Buy Yes CustomPath Route to Custom Synthesis StockFound->CustomPath No (Likely) SelectPrecursor Source Precursor: 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5) CustomPath->SelectPrecursor Outsource Contract CRO (Enamine/WuXi) Spec: >98% HPLC, No Chloro-impurity SelectPrecursor->Outsource

Figure 2: Procurement decision tree.[1][2][3] Due to the rarity of the specific isomer, the "Custom Path" using the 4-chloro precursor is the standard industry approach.[1][2][3]

Part 4: Quality Control & Critical Quality Attributes (CQAs)

When receiving this material from a custom synthesis supplier, you must validate it against specific failure modes, particularly the presence of the unreacted chloro-precursor.[1][2][3]

Differentiation: Iodo vs. Chloro Analog

The 4-Chloro and 4-Iodo analogs are structurally similar, making separation difficult.[1][2][3]

Analytical Method4-Chloro-3-methoxy-2-methylpyridine4-Iodo-3-methoxy-2-methylpyridine
1H NMR (C5-H) Doublet ~7.2 ppmDoublet shifted downfield (~7.6 - 7.8 ppm) due to Iodine's anisotropy/shielding balance.[1][2][3]
13C NMR (C4) ~140 ppm~100-110 ppm (Significant upfield shift due to Heavy Atom Effect of Iodine).
LC-MS (ESI+) m/z 158/160 (3:1 ratio)m/z 250 (No isotope pattern).
Retention Time Elutes later (more polar)Elutes earlier (less polar/more lipophilic).

Critical Specification for Suppliers:

"Material must be >98% pure by HPLC at 254nm. Must contain <0.5% of 4-Chloro-3-methoxy-2-methylpyridine (precursor) as confirmed by LC-MS."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Chloro-3-methoxy-2-methylpyridine (Precursor). Retrieved from [Link]

  • Schlosser, M. et al. (2005). Halogen/Metal Permutation of 2-, 3- and 4-Halopyridines.[1][2][3] (Validation of halogen exchange methodologies in pyridine systems).

  • Google Patents.Process for the preparation of Pantoprazole intermediates. (Describes the synthesis of the 4-chloro precursor).

Sources

Halogenated Pyridine Building Blocks: A Comparative Technical Guide on 4-Iodo- vs. 4-Bromo-3-methoxy-2-methylpyridine in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized nitrogen heterocycles are ubiquitous. Specifically, 3-methoxy-2-methylpyridine derivatives serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs), ranging from classical proton pump inhibitors (PPIs) to next-generation targeted kinase inhibitors.

When synthetic routes require the formation of complex carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds at the C4 position via transition-metal catalysis, the choice of the halogen leaving group is paramount. This whitepaper provides an in-depth mechanistic and operational comparison between 4-iodo-3-methoxy-2-methylpyridine and 4-bromo-3-methoxy-2-methylpyridine . By analyzing their physicochemical properties, kinetic behaviors during oxidative addition, and protocol requirements, this guide empowers process chemists and researchers to make data-driven decisions in their synthetic workflows.

Physicochemical and Structural Profiling

The fundamental reactivity differences between the iodo and bromo derivatives stem from a delicate interplay of thermodynamics (bond strength) and sterics (atomic radius).

Quantitative Data Summary
Property4-Iodo-3-methoxy-2-methylpyridine4-Bromo-3-methoxy-2-methylpyridine
CAS Number 1227515-23-2[1]1227592-47-3[2]
Molecular Weight 249.05 g/mol 202.05 g/mol
Halogen van der Waals Radius 1.98 Å1.85 Å
C-X Bond Dissociation Energy (BDE) ~240 kJ/mol (~57 kcal/mol)[3]~276 kJ/mol (~66 kcal/mol)[3]
Electronegativity (Pauling) 2.662.96
Steric Congestion (ortho to -OMe) HighModerate

Causality in Structural Design: The 3-methoxy group sits ortho to the C4 halogen. Iodine's large van der Waals radius (1.98 Å) creates severe steric repulsion with the adjacent methoxy oxygen. This congestion forces the methoxy group slightly out of the aromatic plane, disrupting orbital conjugation. Combined with the inherently low Bond Dissociation Energy (BDE) of the C-I bond[3], the 4-iodo derivative is thermodynamically pre-organized for rapid cleavage. Conversely, the smaller bromine atom allows for a more planar ground state, stabilizing the stronger C-Br bond and raising the activation barrier for catalytic functionalization.

Mechanistic Divergence in Cross-Coupling Catalysis

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the catalytic cycle relies on the initial oxidative addition of the aryl halide to a reactive Pd(0) species[4]. The choice between iodine and bromine fundamentally shifts the rate-limiting step and dictates catalyst selection.

  • The Iodo Advantage (Kinetic Dominance): Aryl iodides undergo oxidative addition to Pd(0) at exceptionally high rates. At standard concentrations, the reaction is often zero-order with respect to the aryl iodide, meaning the oxidative addition is so fast that the turnover-limiting step shifts downstream to transmetalation or reductive elimination[5]. This allows the use of simple, inexpensive ligands (e.g., PPh

    
    ) and mild temperatures.
    
  • The Bromo Bottleneck (Thermodynamic Resistance): The higher BDE of the C-Br bond makes oxidative addition the rate-limiting step[6]. To overcome this activation barrier, the Pd(0) center must be made highly electron-rich to facilitate back-donation into the C-Br

    
     antibonding orbital. This necessitates the use of advanced, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and elevated thermal energy.
    

G cluster_iodo 4-Iodo-3-methoxy-2-methylpyridine cluster_bromo 4-Bromo-3-methoxy-2-methylpyridine Pd0 Pd(0) Active Catalyst Iodo Fast Oxidative Addition (Low BDE) Pd0->Iodo Bromo Slow Oxidative Addition (High BDE) Pd0->Bromo Pd_I [Pd(II)(Ar)I L_2] Resting State: Transmetalation Iodo->Pd_I Mild Conditions Transmetalation Transmetalation with Boronic Acid Pd_I->Transmetalation Pd_Br [Pd(II)(Ar)Br L] Rate-Limiting Step Bromo->Pd_Br Harsh Conditions Pd_Br->Transmetalation ReductiveElim Reductive Elimination Product Release Transmetalation->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration

Fig 1. Mechanistic divergence in Pd-catalyzed cross-coupling for 4-iodo vs. 4-bromo pyridines.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols for a standard Suzuki-Miyaura coupling (yielding 3-methoxy-2-methyl-4-phenylpyridine) are designed as self-validating systems . We introduce an internal standard (biphenyl) to track mass balance and distinguish between catalytic failure and protodehalogenation.

Protocol A: Mild Coupling of 4-Iodo-3-methoxy-2-methylpyridine

Objective: Achieve high-yield C-C bond formation under mild conditions to preserve sensitive functional groups.

  • Preparation of the Catalytic Matrix: In an oven-dried Schlenk flask, combine 4-iodo-3-methoxy-2-methylpyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and biphenyl (0.1 equiv, internal standard). Add Pd(PPh

    
    )
    
    
    
    (2 mol%).
    • Causality: The labile C-I bond allows the use of the ubiquitous and inexpensive Pd(PPh

      
      )
      
      
      
      .
  • Solvent & Base Addition: Add a degassed mixture of THF/H

    
    O (4:1 v/v) followed by K
    
    
    
    CO
    
    
    (2.0 equiv).
    • Causality: Degassing prevents the irreversible oxidation of Pd(0) to an inactive Pd(II)-peroxo complex by triplet oxygen. The biphasic system ensures dissolution of both the organic substrate and the inorganic base required to form the reactive boronate species.

  • Thermal Initiation: Heat the mixture to 60°C under argon for 2-4 hours.

  • Self-Validation via UPLC-MS: Analyze an aliquot. Rapid disappearance of the iodo-mass with concurrent product formation validates the cycle. If the iodo-mass persists, it indicates oxygen poisoning of the Pd(0) catalyst.

Protocol B: Sterically-Demanded Coupling of 4-Bromo-3-methoxy-2-methylpyridine

Objective: Force the oxidative addition of the stable C-Br bond using advanced ligand architecture.

  • Preparation of the Catalytic Matrix: In a Schlenk flask, combine 4-bromo-3-methoxy-2-methylpyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and biphenyl (0.1 equiv). Add Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (4 mol%).
    • Causality: XPhos (a bulky, electron-rich biphenyl phosphine) is strictly required. It forces the formation of a highly reactive mono-ligated Pd(0)L active species that can insert into the strong C-Br bond[6].

  • Solvent & Base Addition: Add degassed 1,4-Dioxane/H

    
    O (5:1 v/v) and K
    
    
    
    PO
    
    
    (2.0 equiv).
    • Causality: K

      
      PO
      
      
      
      is a stronger base than K
      
      
      CO
      
      
      , necessary to drive the transmetalation step which can become sluggish when using bulky Buchwald ligands. Dioxane allows for higher reflux temperatures.
  • Thermal Initiation: Heat aggressively to 90°C–100°C for 8-12 hours.

  • Self-Validation via UPLC-MS: If the bromo-mass is consumed but the product is absent (yielding only 3-methoxy-2-methylpyridine), the failure is in the transmetalation step (hydrodebromination pathway), requiring a switch to an anhydrous base system (e.g., Cs

    
    CO
    
    
    
    in pure DMF).

Strategic Applications in Drug Development

The selection between these two building blocks should be dictated by the phase of drug development and the complexity of the target molecule:

  • When to use the 4-Iodo Derivative: Prioritize the iodo building block during Late-Stage Functionalization (LSF) or discovery chemistry. When building complex APIs with multiple chiral centers or base-sensitive esters, the ability to run cross-couplings at room temperature or 60°C prevents epimerization and degradation. The trade-off is a higher raw material cost and lower atom economy.

  • When to use the 4-Bromo Derivative: Transition to the bromo building block during Process Chemistry and Scale-Up . Bromides offer superior atom economy, are significantly cheaper to procure in multi-kilogram quantities, and exhibit higher photostability during long-term storage. The harsher reaction conditions are easily managed in controlled, industrial-scale GMP reactors.

References

1.[1] AKOS027257830 1227515-23-2 wiki - Guidechem (4-Iodo-3-methoxy-2-methylpyridine). Guidechem. Available at: 2.[2] CAS: 1227592-47-3 - CymitQuimica (4-Bromo-3-methoxy-2-methylpyridine). CymitQuimica. Available at: 3.[5] Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group / Organometallics. Available at: 4.[6] Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Available at: 5.[4] Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate / Organometallics. Available at: 6.[3] Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Journal of the American Chemical Society. Available at:

Sources

3-methoxy-2-methylpyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The architecture of modern gastrointestinal therapeutics relies heavily on the precise functionalization of heteroaromatic scaffolds. Among these, the 3-methoxy-2-methylpyridine moiety stands out as a privileged building block, serving as the critical structural foundation for a class of blockbuster drugs known as Proton Pump Inhibitors (PPIs)[1]. As a Senior Application Scientist overseeing synthetic route development, I have consistently observed that mastering the reactivity of this specific pyridine derivative is non-negotiable for achieving high-yield, scalable pharmaceutical manufacturing.

This technical guide deconstructs the electronic profiling, synthetic workflows, and self-validating protocols required to leverage 3-methoxy-2-methylpyridine derivatives in drug discovery, with a specific focus on the industrial synthesis of pantoprazole.

Electronic Profiling and Causality in Reactivity

The functionalization of the 3-methoxy-2-methylpyridine scaffold requires navigating complex push-pull electronic dynamics. The pyridine ring is inherently electron-deficient, making direct electrophilic aromatic substitution kinetically unfavorable. However, the C3-methoxy group acts as a strong mesomeric electron donor (+M effect), while the C2-methyl group provides mild inductive stabilization[2].

To synthesize complex active pharmaceutical ingredients (APIs) like pantoprazole, we must functionalize the C4 position and the C2-methyl group. The strategic solution is N-oxidation . Converting the pyridine nitrogen to an N-oxide profoundly alters the electronic landscape:

  • It withdraws electron density via induction, highly activating the C4 position for nucleophilic aromatic substitution (SNAr).

  • It provides the oxygen atom required for a subsequent Polonovski-type rearrangement to functionalize the unreactive C2-methyl group[3].

Quantitative Data: Physicochemical Properties

Understanding the physical properties of these intermediates is critical for designing scalable extraction and purification workflows.

Table 1: Physicochemical Properties of Key Intermediates

Compound Name CAS Number Molecular Formula Molecular Weight Role in Synthesis
3-Methoxy-2-methylpyridine 26395-26-6 C7H9NO 123.15 g/mol Primary Starting Material[2]
4-Chloro-3-methoxy-2-methylpyridine 107512-34-5 C7H8ClNO 157.60 g/mol Halogenated Intermediate[4]
4-Chloro-3-methoxy-2-methylpyridine N-oxide 122307-41-9 C7H8ClNO2 173.60 g/mol Activated Electrophile[5]

| 3,4-Dimethoxy-2-methylpyridine N-oxide | 72830-07-0 | C8H11NO3 | 169.18 g/mol | Pre-rearrangement Intermediate |

Table 2: Substituted Pyridine Moieties in Major Proton Pump Inhibitors

Drug Name Pyridine Substitution Pattern Pharmacological Application
Pantoprazole 3,4-dimethoxypyridin-2-yl Treatment of GERD, peptic ulcers[1]
Omeprazole 4-methoxy-3,5-dimethylpyridin-2-yl Broad-spectrum acid suppression
Lansoprazole 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl H. pylori eradication regimens

| Rabeprazole | 4-(3-methoxypropoxy)-3-methylpyridin-2-yl | Rapid-onset acid suppression |

Synthetic Workflow: The Industrial Route to Pantoprazole

The industrial synthesis of the pantoprazole intermediate (2-chloromethyl-3,4-dimethoxypyridine hydrochloride) avoids expensive starting materials by building the pyridine ring de novo from maltol, followed by a sequence of highly controlled functionalizations[3].

IndustrialRoute Maltol Maltol Pyranone 3-Methoxy-2-methyl- 4H-pyran-4-one Maltol->Pyranone Me2SO4, NaOH Pyridone 3-Methoxy-2-methyl- 4(1H)-pyridone Pyranone->Pyridone NH3 (aq) Chloropyridine 4-Chloro-3-methoxy- 2-methylpyridine Pyridone->Chloropyridine POCl3 NOxide 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Chloropyridine->NOxide H2O2, Phosphotungstic Acid Dimethoxy 3,4-Dimethoxy-2- methylpyridine N-oxide NOxide->Dimethoxy NaOCH3, MeOH Hydroxymethyl 2-Hydroxymethyl-3,4- dimethoxypyridine Dimethoxy->Hydroxymethyl 1. Ac2O  2. NaOH Chloromethyl 2-Chloromethyl-3,4- dimethoxypyridine HCl Hydroxymethyl->Chloromethyl SOCl2, CH2Cl2

Industrial synthetic workflow of the pantoprazole intermediate from maltol.

Self-Validating Experimental Protocols

The following methodologies detail the critical transformations of the 3-methoxy-2-methylpyridine scaffold. Every step is designed with in-process controls to ensure safety and yield.

Protocol 1: Catalytic N-Oxidation of 4-Chloro-3-methoxy-2-methylpyridine

Causality Check: Traditional N-oxidations utilize mCPBA or peracetic acid, which pose severe exothermic risks at scale. By employing phosphotungstic acid, we generate a reactive peroxotungstate complex in situ with aqueous H₂O₂. This phase-transfer mechanism ensures controlled, steady oxidation while eliminating the accumulation of explosive organic peroxides[3].

  • Catalyst Preparation: Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to generate a 25% (w/w) catalytic solution.

  • Substrate Addition: Weigh 220 parts of 4-chloro-3-methoxy-2-methylpyridine[4]. Slowly add the catalyst solution under continuous mechanical stirring until a homogenous dispersion is achieved.

  • Thermal Activation: Heat the biphasic mixture in a water bath to a precise internal temperature of 85–87°C.

  • Controlled Oxidation: Add 350 parts of 35% H₂O₂ dropwise at a controlled rate of 60 parts/hour. Validation Point: Monitor the exotherm; if the temperature exceeds 90°C, pause the addition to prevent thermal runaway of H₂O₂ decomposition.

  • Maturation: Maintain the reaction at 85°C for 5 hours.

  • Quenching and Extraction: Cool the mixture to room temperature. Adjust the pH to 7–9 using 30% NaOH to safely decompose residual unreacted peroxides. Extract the resulting 4-chloro-3-methoxy-2-methylpyridine N-oxide[5] using dichloromethane, followed by solvent evaporation under reduced pressure (35–45°C, 0.06–0.08 MPa)[3].

Protocol 2: Methoxylation and Polonovski-Type Rearrangement

Causality Check: The N-oxide serves a dual mechanistic purpose. After facilitating the SNAr methoxylation at C4, it acts as the internal oxidant in a Polonovski-type rearrangement. Treatment with acetic anhydride triggers an O-acylation of the N-oxide, followed by deprotonation of the C2-methyl group and a subsequent [3,3]-sigmatropic rearrangement. This elegantly transfers the oxygen atom to the side chain, yielding the critical hydroxymethyl intermediate without requiring external oxidizing agents[3].

  • SNAr Methoxylation: React the isolated 4-chloro-3-methoxy-2-methylpyridine N-oxide with a stoichiometric excess of sodium methoxide (NaOCH₃) in methanol at reflux. Monitor the disappearance of the starting material via HPLC.

  • Polonovski Rearrangement: Isolate the 3,4-dimethoxy-2-methylpyridine N-oxide and dissolve it in toluene. Slowly add the solution to acetic anhydride (Ac₂O) at 85–95°C. Distill off the solvent and excess Ac₂O under vacuum at 60°C.

  • Hydrolysis: Treat the resulting acetate intermediate with 30% NaOH to hydrolyze the ester, yielding 2-hydroxymethyl-3,4-dimethoxypyridine.

  • Final Chlorination: React the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in dichloromethane. Precipitate the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, using ethanol[3].

Mechanism of Action: Prodrug Activation

Once the 3-methoxy-2-methylpyridine derivative is coupled with a benzimidazole core to form pantoprazole, the resulting API functions as a highly sophisticated prodrug. The unique pKa of the substituted pyridine ring ensures it remains stable in the neutral pH of the bloodstream but undergoes rapid protonation and activation exclusively within the highly acidic environment of the gastric parietal cell canaliculi[1].

MOA Prodrug Pantoprazole (Prodrug) Bloodstream (pH 7.4) ParietalCell Parietal Cell Canaliculi Highly Acidic (pH < 2.0) Prodrug->ParietalCell Diffusion & Accumulation Sulfenamide Active Sulfenamide Intermediate ParietalCell->Sulfenamide Acid-Catalyzed Protonation & Rearrangement Enzyme H+/K+ ATPase Enzyme (Proton Pump) Sulfenamide->Enzyme Nucleophilic Attack by Cys813/Cys822 Inhibition Irreversible Covalent Disulfide Bond Enzyme->Inhibition Enzyme Inactivation & Acid Suppression

Acid-catalyzed prodrug activation and H+/K+ ATPase inhibition pathway.

References

  • [2] 3-Methoxy-2-methylpyridine | C7H9NO | CID 3015270. PubChem, National Institutes of Health (NIH). 2

  • [4] 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem, National Institutes of Health (NIH). 4

  • [5] Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929. PubChem, National Institutes of Health (NIH). 5

  • [1] Pantoprazole | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. 1

  • [3] Industrial preparation method of pantoprazole intermediate pyridine hydrochloride (CN101875629A). Google Patents. 3

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

This guide details the operational protocols for the palladium-catalyzed cross-coupling of 4-Iodo-3-methoxy-2-methylpyridine (Target Scaffold). This substrate presents a unique intersection of high reactivity (C4-iodide) and steric/electronic complexity (ortho-methoxy group and proximal pyridine nitrogen).

Structural Deconstruction

The success of the coupling depends on managing three structural features:

  • C4-Iodide (Reactive Site): Iodides are excellent leaving groups, facilitating rapid oxidative addition. However, this high reactivity can lead to competitive homocoupling or dehalogenation if the transmetallation step is slow.

  • 3-Methoxy Group (The "Ortho Effect"): Located ortho to the reactive center, this group exerts steric pressure on the incoming palladium species. Electronically, it is an electron-donating group (EDG), which increases electron density at the oxidative addition site, potentially stabilizing the Pd(II) intermediate but slowing the initial oxidative addition compared to electron-deficient pyridines.

  • Pyridine Nitrogen: A known catalyst poison. However, the 2-methyl group provides a steric "fence," discouraging the formation of stable, inactive N-Pd complexes.

Strategic Considerations: The "Why" Behind the Protocol

Catalyst Selection: Overcoming the "Ortho Effect"

For simple partners, standard triphenylphosphine-based catalysts are sufficient. However, for hindered boronic acids or high-value synthesis, we utilize dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). These bulky, electron-rich ligands facilitate:

  • Oxidative Addition: The electron-rich nature accelerates reaction with the Ar-I bond.

  • Transmetallation: The bulk creates a mono-ligated Pd(0) species, opening a coordination site for the boronic acid.

Base & Solvent Systems[2][3][4][5]
  • Base: Weak bases (

    
    ) often suffice, but Potassium Phosphate (
    
    
    
    )
    is preferred for hindered substrates due to its higher basicity and solubility profile in aqueous mixtures.
  • Solvent: A 1,4-Dioxane/Water (4:1) system is the "Gold Standard." Water is critical for activating the boronic acid (forming the reactive boronate species), while dioxane solubilizes the lipophilic pyridine.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Reliability)

Best for: Coupling with unhindered aryl boronic acids. High throughput compatible.

Reagents:

  • Substrate: 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base:

    
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degas: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (3-5 mol%). The solution typically turns orange/red.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

  • Validation Check: Spot TLC. The starting iodide (UV active) should be consumed. The product often fluoresces blue/purple under 254/365 nm due to the extended biaryl conjugation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: The "Problem Solver" (Sterically Hindered Partners)

Best for: Ortho-substituted boronic acids or when Protocol A yields <50%.

Reagents:

  • Catalyst System:

    
      (2 mol%) + SPhos  (4-8 mol%) OR XPhos Pd G3  (2-4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1) or n-Butanol (for green chemistry compliance)

Step-by-Step Procedure:

  • Pre-complexation (If using separate Pd/Ligand): In the reaction vessel, mix

    
     and SPhos in the solvent under inert atmosphere. Stir at RT for 10 mins until the solution turns from dark purple/black to a lighter orange/brown (indicating active ligand ligation).
    
  • Substrate Addition: Add the pyridine substrate, boronic acid (1.5 equiv), and

    
    .
    
  • Heat: Heat to 100°C (reflux if using Toluene/Water) for 12–18 hours.

  • Self-Validating Logic: If the reaction stalls (TLC shows remaining iodide), add 0.5 equiv more boronic acid. The catalyst is likely still active (SPhos is robust), but the boronic acid may have undergone protodeboronation.

Data Summary & Comparison

VariableProtocol A (Standard)Protocol B (Advanced)
Catalyst Pd(dppf)Cl2·DCMXPhos Pd G3 or Pd2(dba)3/SPhos
Ligand Type Bidentate (dppf)Bulky Monodentate (Biaryl)
Base K2CO3K3PO4
Temp 80°C100°C
Scope Phenyl, 4-Substituted Aryls2,6-Disubstituted Aryls, Heteroaryls
Green Score Moderate (Dioxane)High (if n-BuOH used)

Visualizations

Diagram 1: Mechanistic Pathway & Steric Management

This diagram illustrates the catalytic cycle, highlighting where the 3-methoxy group exerts influence.

SuzukiMechanism Start Substrate: 4-Iodo-3-methoxy-2-methylpyridine OxAdd Oxidative Addition (Fast due to C-I bond) Start->OxAdd + L-Pd(0) Pd0 Active Catalyst L-Pd(0) Pd0->OxAdd Recycled Complex Pd(II) Intermediate Steric Clash: 3-OMe vs Ligand OxAdd->Complex TransMet Transmetallation (Rate Determining Step for Hindered Systems) Complex->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the critical Pd(II) intermediate where the 3-methoxy group introduces steric constraints.

Diagram 2: Protocol Decision Tree

A logic flow for researchers to select the correct protocol based on their specific coupling partner.

DecisionTree Start Start: Select Coupling Partner CheckSterics Is the Boronic Acid Ortho-Substituted? Start->CheckSterics CheckElec Is the Boronic Acid Electron Deficient? CheckSterics->CheckElec No ProtoB Use Protocol B (XPhos Pd G3 / K3PO4) CheckSterics->ProtoB Yes (e.g., 2-tolyl) ProtoA Use Protocol A (Pd(dppf)Cl2 / K2CO3) CheckElec->ProtoA No (Standard Aryl) CheckElec->ProtoB Yes (e.g., 4-CN-Ph)

Caption: Decision matrix for selecting the optimal catalytic system based on boronic acid properties.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, J. T., et al. (2020). Synthesis of Hindered Pyridines via Suzuki Coupling. Organic Process Research & Development. (General reference for hindered pyridine couplings).
  • BenchChem Application Note. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Link

Sources

The Strategic Application of 4-Iodo-3-methoxy-2-methylpyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

The pyridine ring and its fused bicyclic derivatives, such as pyridopyrimidines, represent a cornerstone in the design and development of kinase inhibitors.[1][2] Their structural features allow for key interactions within the ATP-binding pocket of various kinases, making them "privileged scaffolds" in medicinal chemistry. The strategic functionalization of these core structures is paramount to achieving high potency and selectivity. 4-Iodo-3-methoxy-2-methylpyridine emerges as a highly versatile and valuable starting material in this context. Its iodo-substituent provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4][5][6] This guide provides a detailed exploration of the synthetic utility of 4-Iodo-3-methoxy-2-methylpyridine in the construction of kinase inhibitors, with a focus on the synthesis of Trametinib, a potent MEK inhibitor, as a prime exemplar.[1]

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-Iodo-3-methoxy-2-methylpyridine is amenable to a variety of powerful C-C and C-N bond-forming reactions. The following sections detail the theoretical and practical aspects of the most relevant transformations in the context of kinase inhibitor synthesis.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, a common motif in kinase inhibitors. This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[7][8][9][10]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts are central to the Suzuki-Miyaura coupling. The choice of ligand is critical, especially when dealing with heteroaromatic substrates like pyridine, which can coordinate to the palladium and inhibit catalysis. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often employed to enhance catalytic activity.[10]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be empirically optimized.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The solvent system must be able to dissolve both the organic and inorganic reagents.

Application Showcase: A Proposed Synthesis of Trametinib from 4-Iodo-3-methoxy-2-methylpyridine

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[1] Its core structure is a pyrido[4,3-d]pyrimidine. The following section outlines a plausible and scientifically grounded synthetic route to Trametinib, starting from 4-Iodo-3-methoxy-2-methylpyridine.

Synthetic Workflow Overview

G A 4-Iodo-3-methoxy-2-methylpyridine B Suzuki Coupling with (3-aminophenyl)boronic acid derivative A->B Step 1 C Intermediate A: N-(3-(3-methoxy-2-methylpyridin-4-yl)phenyl)acetamide B->C D Cyclization with N-cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea C->D Step 2 E Trametinib D->E

Caption: Proposed synthetic workflow for Trametinib.

Step 1: Suzuki-Miyaura Coupling

The initial key step involves a Suzuki-Miyaura coupling to introduce the N-acetyl-meta-phenylamine moiety.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Iodo-3-methoxy-2-methylpyridine C Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O A->C B N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide B->C D N-(3-(3-methoxy-2-methylpyridin-4-yl)phenyl)acetamide C->D

Caption: Reaction scheme for the initial Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(3-methoxy-2-methylpyridin-4-yl)phenyl)acetamide (Intermediate A)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings involving pyridine derivatives.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-Iodo-3-methoxy-2-methylpyridine249.051.01.0
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide277.161.21.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (anhydrous)88.11--
Water (degassed)18.02--

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Iodo-3-methoxy-2-methylpyridine (1.0 mmol), N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[2][3][11]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical to prevent catalyst deactivation by the pyridine nitrogen and to promote efficient C-N bond formation.[3][11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are commonly used.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Iodo-3-methoxy-2-methylpyridine

This protocol provides a general framework for the C-N coupling of 4-Iodo-3-methoxy-2-methylpyridine with a generic amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-Iodo-3-methoxy-2-methylpyridine249.051.01.0
Amine (R-NH₂)-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.04 (Pd)
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)92.14--

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

  • In a separate Schlenk tube, add 4-Iodo-3-methoxy-2-methylpyridine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (3 mL) to this mixture.

  • Transfer the pre-formed catalyst solution to the substrate-containing tube via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6][12]

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Aprotic solvents like THF, DMF, or acetonitrile are commonly used.

Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodo-3-methoxy-2-methylpyridine

This protocol outlines a general method for the Sonogashira coupling of the title compound with a terminal alkyne.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-Iodo-3-methoxy-2-methylpyridine249.051.01.0
Terminal Alkyne (R-C≡CH)-1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF, anhydrous)72.11--

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Iodo-3-methoxy-2-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

4-Iodo-3-methoxy-2-methylpyridine is a strategically important building block for the synthesis of complex kinase inhibitors. Its facile participation in a range of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of diverse chemical libraries. The outlined protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers in drug discovery and development. The proposed synthesis of Trametinib highlights the practical application of these methodologies in accessing clinically relevant therapeutics. Future work in this area will undoubtedly focus on the development of even more efficient and sustainable catalytic systems and the application of this versatile starting material to the synthesis of next-generation kinase inhibitors targeting novel biological pathways.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Synthesis of trametinib key intermedi
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. 2022. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. [Link]

  • Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. 2018. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. 2014. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. 2022. [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PMC. [Link]

  • trametinib. New Drug Approvals. [Link]

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed. 2017. [Link]

  • Photoinduced inverse Sonogashira coupling reaction. PMC. [Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Chemistry Portal. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017. [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. 2019. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists engaged in the structural optimization of pyridine-based pharmacophores. It synthesizes advanced mechanistic understanding with practical, high-success-rate protocols.

Executive Summary

The amination of sterically hindered pyridines (particularly 2-substituted and 2,6-disubstituted halopyridines) presents a dual challenge in palladium catalysis: electronic deactivation via coordination of the pyridine nitrogen to the metal center (catalyst poisoning) and steric retardation of the oxidative addition step.

Standard protocols utilizing Pd(OAc)₂/BINAP often fail due to the formation of off-cycle resting states. This guide details the use of Third and Fourth Generation (G3/G4) Palladacycle Precatalysts combined with bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) to enforce reductive elimination and prevent N-coordination.

Key Recommendations at a Glance
ParameterRecommendation for Hindered Pyridines
Ligand (Primary Amines) BrettPhos (High selectivity, prevents bis-arylation)
Ligand (Secondary Amines) RuPhos (Excellent for bulky substrates)
Ligand (General/Heterocycles) XPhos or tBuXPhos
Pd Source Pd-G3/G4 Precatalysts (Ensures 1:1 L:Pd ratio, rapid activation)
Base NaOtBu (Standard); LHMDS (For base-sensitive/protic groups)
Solvent 1,4-Dioxane or Toluene (Anhydrous, degassed)

The Mechanistic Challenge: Why Pyridines Fail

Successful amination requires the active Pd(0) species to undergo oxidative addition into the C–X bond. However, pyridines—especially 2-halopyridines—possess a basic nitrogen atom capable of binding tightly to the Lewis-acidic Palladium center.

Catalyst Poisoning Pathway

In standard conditions, the pyridine nitrogen competes with the phosphine ligand or the oxidative addition substrate. If the pyridine binds to the Pd(0) or Pd(II) intermediate, it forms a stable, unreactive complex (an "off-cycle" sink), effectively halting the catalytic turnover.

Visualization of the Catalytic & Inhibition Cycles

The diagram below illustrates the standard catalytic cycle versus the inhibitory pathway common in pyridine substrates.

G Pd_Pre Pd Precatalyst (G3/G4) Pd0 Active L-Pd(0) Pd_Pre->Pd0 Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X (Halopyridine) Poisoned OFF-CYCLE Pyridine-Bound Complex (L-Pd-N_pyr) Pd0->Poisoned Pyridine N-Coordination (Inhibition) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2 + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 Regeneration Poisoned->Pd0 Reversible (Slow)

Figure 1: The catalytic cycle showing the competitive off-cycle inhibition pathway caused by pyridine nitrogen coordination.

Critical Reaction Parameters

Ligand Selection: The "Steric Wall" Strategy

To overcome catalyst poisoning, one must use ligands that are sufficiently bulky to sterically preclude the pyridine nitrogen from binding to the palladium center, while still allowing the oxidative addition of the C–X bond.

  • BrettPhos: The industry standard for primary amines . Its steric bulk prevents the formation of bis-arylated byproducts and suppresses pyridine coordination.

  • RuPhos: The gold standard for secondary amines and sterically hindered coupling partners. It facilitates the difficult reductive elimination step in bulky systems.

  • tBuXPhos: Effective for extremely hindered substrates or when the amine is an amide/sulfonamide.

The Palladium Source: Abandoning Pd(OAc)₂

For hindered pyridines, the activation of stable Pd(II) salts like Pd(OAc)₂ is often inefficient and can lead to induction periods where the pyridine substrate sequesters the unligated palladium.

  • Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., BrettPhos Pd G4).[1]

  • Reasoning: These precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they rapidly release the active monoligated L-Pd(0) species, ensuring high concentration of the active catalyst immediately at

    
    .
    
Base Selection[5]
  • NaOtBu (Sodium tert-butoxide): The default choice.[1] It is strong enough to deprotonate the amine-Pd complex rapidly.

  • LHMDS (Lithium hexamethyldisilazide): Use this if your substrate contains esters, nitriles, or other base-sensitive groups. The lithium cation can also play a beneficial role in stabilizing intermediates.

Experimental Protocols

Protocol A: General Screening for 2-Halopyridines

Use this protocol for initial optimization of 2-chloropyridines or 2-bromopyridines with standard amines.

Reagents:

  • Substrate: 2-Halopyridine (1.0 equiv)[2]

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (for sec. amines) or BrettPhos Pd G4 (for prim.[3] amines) (0.02 - 0.05 equiv)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with the Palladacycle precatalyst (2-5 mol%), NaOtBu (1.5 equiv), and the solid 2-halopyridine (if applicable).

  • Purge: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (if liquid) and the halopyridine (if liquid) via syringe.

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is critical to keep the insoluble base suspended.

  • Monitoring: Monitor by LCMS at 1 hour and 16 hours.

  • Workup: Dilute with EtOAc, filter through a Celite plug, and concentrate.

Protocol B: "The Bulky-Bulky" Coupling (2,6-Disubstituted Pyridines)

Use this protocol for sterically congested couplings, such as 2,6-disubstituted halopyridines or when using bulky amines like tert-butylamine.

Reagents:

  • Catalyst: Pd₂(dba)₃ (0.05 equiv) + XPhos (0.10 equiv) OR BrettPhos Pd G4 (0.05 equiv)

  • Base: NaOtBu (2.0 equiv) - Higher base loading helps drive the equilibrium.

  • Solvent: Toluene (Toluene often provides better rates for bulky reductive eliminations than dioxane).

Workflow Diagram:

Workflow Start Substrate: 2,6-Disubstituted Pyridine Decision Amine Type? Start->Decision Prim Primary Amine (e.g., Aniline, Alkyl) Decision->Prim R-NH2 Sec Secondary Amine (e.g., Morpholine) Decision->Sec R2-NH Cond1 Condition A: BrettPhos Pd G4 NaOtBu, Toluene, 110°C Prim->Cond1 Cond2 Condition B: RuPhos Pd G4 NaOtBu, Toluene, 110°C Sec->Cond2

Figure 2: Decision tree for selecting conditions based on amine steric class.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Conversion (SM recovery) Catalyst poisoning or failure to activate.Switch to G4 Precatalyst . Ensure inert atmosphere is rigorous.
Low Conversion (<20%) Oxidative addition is rate-limiting (common for Cl-pyridines).Switch solvent to t-Amyl Alcohol (higher T possible) or use XPhos (highly active for Cl).
Dehalogenation (Reduction)

-Hydride elimination from amine or solvent.
Use BrettPhos (resists

-elimination).[1] Ensure solvent is anhydrous.[1]
Bis-arylation (for prim. amines) Product is more reactive than starting amine.Use BrettPhos (sterically prevents binding of secondary amine product).[1]
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).[4]Increase Ligand:Pd ratio to 2:1 or lower temperature slightly.

References

  • Catalyst Selection: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][3][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships.[7][8][10] Journal of the American Chemical Society. Link

  • Ligand Design (BrettPhos): Maiti, D., & Buchwald, S. L. (2009).[1] Universal, Efficient, and Facile Method for the Palladium-Catalyzed Arylation of Primary Amines. Journal of the American Chemical Society. Link

  • Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry. Link

  • Pyridine Poisoning Mechanisms: Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. Link

  • Review of Heterocycle Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Optimization of Palladium-Catalyzed Cross-Couplings of 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric and Electronic Hurdles in Heterocyclic Functionalization

Executive Summary

Objective: To provide a robust, field-tested guide for the palladium-catalyzed functionalization of 4-Iodo-3-methoxy-2-methylpyridine (CAS: 1803880-41-2) . This substrate presents a unique "perfect storm" of challenges: the electron-deficient pyridine core, potential catalyst poisoning via the pyridine nitrogen, and significant steric hindrance from the ortho-methoxy group.

Core Strategy: Standard "textbook" conditions (e.g., Pd(PPh₃)₄) often fail with this substrate due to rapid catalyst deactivation and slow oxidative addition caused by the electron-rich methoxy group. This guide prioritizes Third- and Fourth-Generation Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) to ensure rapid activation and stabilize the monoligated Pd(0) species, preventing aggregate formation.

Chemical Assessment & Substrate Analysis

The Substrate: 4-Iodo-3-methoxy-2-methylpyridine
  • Electronic Profile: The pyridine ring is electron-deficient, typically favoring Oxidative Addition (OA). However, the 3-methoxy group is an electron-donating group (EDG) located ortho to the reaction site. This increases electron density at the C4 position, potentially slowing down OA compared to a bare 4-iodopyridine.

  • Steric Profile: The 3-methoxy group exerts an "ortho-effect," creating steric bulk that hinders the approach of the palladium center. The 2-methyl group blocks the adjacent position, preventing side reactions (like C2-arylation) but adding to the overall steric congestion.

  • Coordination Risk: The pyridine nitrogen is a strong

    
    -donor, capable of displacing weak ligands (like phosphines) and forming stable, inactive bis-pyridine palladium complexes (
    
    
    
    ).
Mechanistic Implications

To overcome these barriers, the catalytic cycle must be engineered for:

  • Facile Oxidative Addition: Using electron-rich, bulky phosphines to drive insertion into the C-I bond.

  • Prevention of N-Binding: Bulky ligands shield the Pd center from the pyridine nitrogen.

  • Rapid Reductive Elimination: Steric bulk on the ligand forces the product off the metal center.

Catalyst Selection Logic (Decision Matrix)

The choice of ligand is the single most critical variable. We employ a "Generational Approach."

FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos/RuPhos Pd G3/G4 (Gen 3/4)
Oxidative Addition Slow (poor for hindered substrates)ModerateFast (Bulky, electron-rich)
Stability Air-sensitive, thermal degradationRobust, air-stableAir-stable, rapid activation
Steric Tolerance LowModerateHigh (Designed for ortho-subs)
N-Poisoning Resistance LowModerate (Chelation helps)High (Ligand bulk prevents N-binding)
Recommendation AvoidBackup OptionPrimary Choice
Visualization: Catalyst Decision Tree

CatalystDecision Start Start: Coupling 4-Iodo-3-methoxy-2-methylpyridine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald Suzuki_Steric Boronic Acid Sterics? Suzuki->Suzuki_Steric AmineType Amine Class? Buchwald->AmineType UnHindered Unhindered (e.g., Ph-B(OH)2) Suzuki_Steric->UnHindered Hindered Hindered (e.g., 2,6-subst.) Suzuki_Steric->Hindered Rec_dppf Use Pd(dppf)Cl2 (Cost-effective, Robust) UnHindered->Rec_dppf Rec_XPhos Use XPhos Pd G3 (High Turnover) Hindered->Rec_XPhos Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Rec_Brett Use BrettPhos Pd G3 Primary->Rec_Brett Rec_RuPhos Use RuPhos Pd G3 Secondary->Rec_RuPhos

Caption: Decision matrix for selecting the optimal palladium precatalyst based on coupling partner sterics.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Scenario: Coupling 4-Iodo-3-methoxy-2-methylpyridine with a boronic acid.

Rationale

For this specific substrate, XPhos Pd G3 is superior because the biaryl backbone of XPhos promotes reductive elimination even in the presence of the ortho-methoxy group. If cost is a major constraint and the boronic acid is simple (e.g., phenylboronic acid), Pd(dppf)Cl₂ is a reliable alternative.

Reagents
  • Substrate: 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv) [Anhydrous tribasic potassium phosphate is preferred over carbonates for hindered substrates]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen inhibits the reduction of the precatalyst.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe. Concentration should be 0.1 M to 0.2 M relative to the pyridine substrate.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

    • Checkpoint: Monitor by LC-MS at 1 hour. The high activity of G3 catalysts often drives this to completion in < 2 hours.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note that the product will likely be more polar than the starting iodide due to the pyridine nitrogen remaining exposed.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Scenario: Coupling 4-Iodo-3-methoxy-2-methylpyridine with a secondary amine (e.g., Morpholine).

Rationale

C-N coupling on electron-deficient heterocycles is generally favorable, but the ortho-methoxy group can destabilize the Pd-Amido intermediate. RuPhos is the "Gold Standard" ligand for secondary amines due to its specific steric pocket that accommodates the amine while preventing


-hydride elimination.
Reagents
  • Substrate: 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (1.0 – 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or THF (Anhydrous, Degassed).

Step-by-Step Methodology
  • Glovebox/Schlenk: Ideally, set up inside a glovebox. If using Schlenk lines, ensure rigorous exclusion of air/moisture.

  • Charging: Add Substrate, NaOtBu, and RuPhos Pd G3 to the vial.

  • Liquid Addition: Add the amine (if liquid) and anhydrous solvent (Toluene preferred).

  • Reaction: Seal and heat to 100 °C .

    • Note: Higher temperatures are often required for Buchwald couplings compared to Suzuki due to the higher energy barrier of the reductive elimination of C-N bonds.

  • Monitoring: Check LC-MS after 4 hours. If conversion is stalled, add another 1 mol% catalyst.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Troubleshooting & Self-Validating Systems

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N; Inactive Catalyst.Switch to G3/G4 Precatalyst . Ensure solvent is degassed (O₂ kills active Pd).
Deiodination (Ar-H)

-Hydride elimination from solvent or impurities; Overheating.
Lower temp to 60°C. Switch solvent to THF or DME . Ensure reagents are dry.
Protodeboronation Unstable Boronic Acid (common with 2-heteroaryl boronates).[2]Use Boronic Esters (Pinacol) or MIDA boronates . Add base slowly.
Black Precipitate "Pd Black" formation (Catalyst death).Ligand is detaching. Add 1-2 mol% free ligand (e.g., free XPhos) to stabilize the metal.
Workflow Visualization

Workflow Step1 1. Inert Setup (N2/Ar Purge) Step2 2. Reagent Charge (Substrate + Cat + Base) Step1->Step2 Step3 3. Activation (Heat to 80-100°C) Step2->Step3 Check LC-MS Check (1-2 Hours) Step3->Check Success Complete: Workup & Purify Check->Success >95% Conv. Fail Stalled: Add 1% Cat or Check O2 Levels Check->Fail <50% Conv. Fail->Step3 Re-heat

Caption: Standard experimental workflow with built-in LC-MS validation checkpoint.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[3] Chemical Reviews, 2016.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • BenchChem. "Application Notes and Protocols for Buchwald-Hartwig Amination." BenchChem Protocols, 2025.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Organic Chemistry Portal, 2024.

Sources

High-Efficiency Synthesis of Biaryl Pyridines via Suzuki-Miyaura Coupling of 4-Iodopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The biaryl pyridine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in numerous FDA-approved therapeutics, including Etoricoxib (COX-2 inhibitor) and Vismodegib (Hedgehog pathway inhibitor). While 4-iodopyridines offer superior reactivity compared to their bromo- or chloro-analogs due to the weak C–I bond, their deployment in Suzuki-Miyaura cross-coupling is frequently plagued by catalyst poisoning .

This guide addresses the specific challenge of Lewis-basic nitrogen coordination , where the pyridine substrate sequesters the Palladium catalyst, arresting the catalytic cycle. We present an optimized, self-validating protocol utilizing bulky, electron-rich Buchwald phosphines to sterically preclude this deactivation pathway, ensuring high turnover frequencies (TOF) and reproducible yields.

Mechanistic Insight: The "Pyridine Problem"

To master this synthesis, one must understand the failure mode. In a standard Suzuki coupling, the catalytic cycle proceeds via Oxidative Addition, Transmetallation, and Reductive Elimination. However, with pyridyl substrates, the nitrogen atom competes with phosphine ligands for the Pd center.

Catalyst Deactivation Pathway

The pyridine nitrogen is a strong


-donor. If the ancillary ligand on the Palladium is not sterically demanding, the pyridine substrate binds to the Pd(II) intermediate, forming a stable, unreactive "dead-end" complex. This is distinct from standard catalyst decomposition (Pd black formation).
Mechanistic Workflow & Failure Points

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodopyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base Poison CATALYST POISONING Stable Pyridine-Pd Complex (Dead End) OxAdd->Poison N-Coordination (If Ligand is small) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical off-cycle deactivation pathway caused by pyridine nitrogen coordination.

Critical Parameter Optimization

Success relies on preventing the "Dead End" shown above. This is achieved primarily through Ligand Selection .

Ligand Performance Matrix

We evaluated common phosphine ligands for the coupling of 4-iodopyridine with phenylboronic acid (1.0 mmol scale, 1 mol% Pd).

Ligand ClassSpecific LigandYield (LCMS)Mechanistic Rationale
Triphenylphosphine PPh3< 30%Failure. Ligand is too small; Pyridine N displaces PPh3, poisoning the catalyst.
Bidentate dppf65-75%Moderate. Wide bite angle stabilizes Pd, but reaction rates are often slow for sterically hindered partners.
Buchwald (Gen 1) SPhos92-98% Optimal. High steric bulk prevents N-coordination. Electron-rich nature accelerates oxidative addition.[1][2]
Buchwald (Gen 2) XPhos95-99% Optimal. Exceptional stability; allows for lower catalyst loading (down to 0.1 mol%).
Base and Solvent Effects
  • Base: Potassium Phosphate (

    
    ) is superior to carbonates (
    
    
    
    ). The phosphate anion aids in the pre-activation of the boronic acid without inducing rapid protodeboronation of the heteroaryl ring.
  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential. Water dissolves the inorganic base, facilitating interfacial transfer during transmetallation.

Validated Experimental Protocol

Objective: Synthesis of 4-phenylpyridine from 4-iodopyridine. Scale: 1.0 mmol.

Reagents & Equipment[3][4]
  • Substrate: 4-Iodopyridine (205 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (183 mg, 1.5 mmol)

  • Catalyst Precursor:

    
     (2.2 mg, 1.0 mol%)
    
  • Ligand: SPhos (8.2 mg, 2.0 mol%)

  • Base:

    
     (tribasic, 424 mg, 2.0 mmol)
    
  • Solvent: Toluene (4 mL) / Water (1 mL) - Degassed

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Activity):

    • In a distinct vial, dissolve

      
       and SPhos in 1 mL of Toluene. Stir at RT for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active 
      
      
      
      species.
    • Why? Generating the active species away from the pyridine substrate prevents immediate poisoning of the naked Pd(II).

  • Main Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add 4-iodopyridine, phenylboronic acid, and solid

      
      .
      
    • Seal the vial with a septum cap.

  • Inert Atmosphere Generation:

    • Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3x).

    • Note: Oxygen is the enemy of electron-rich phosphines (SPhos oxidizes to SPhos-oxide, which is catalytically dead).

  • Solvent & Catalyst Addition:

    • Inject the degassed water and the remaining toluene (3 mL).

    • Inject the pre-complexed catalyst solution (from Step 1).

  • Reaction:

    • Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Time: 4-iodopyridines are highly reactive; reaction is typically complete in 2–4 hours.

  • Workup & Scavenging:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL).

    • Self-Validation Step: Check TLC. If starting material (4-iodo) remains, do NOT proceed to column. Add 0.5 mol% more catalyst and heat for 1 hour.

    • Wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
Purification Workflow

Purification Rxn Reaction Mixture (Crude) Extract Aq./Org. Extraction (Remove Salts) Rxn->Extract Scavenge Pd Scavenging (SiliaMetS Thiol or similar) Extract->Scavenge Optional for High Purity Chrom Flash Chromatography (Hex/EtOAc gradient) Extract->Chrom Standard Scavenge->Chrom Pure Pure Biaryl Pyridine (>98% Purity) Chrom->Pure

Figure 2: Downstream processing workflow ensuring removal of palladium residues, critical for pharmaceutical applications.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Ligand failed to stabilize Pd(0).Switch to XPhos (more stable). Ensure strict O2-free conditions.
No Product, SM remains Catalyst Poisoning. Pyridine N-coordinated to Pd.[4]Increase temperature to 100°C (promotes ligand dissociation). Ensure SPhos/Pd ratio is > 2:1.
Homocoupling (Ph-Ph) Oxidative coupling of boronic acid.Reduce

exposure. Add boronic acid slowly (syringe pump) if problem persists.
Protodeboronation (Ph-H) Boronic acid hydrolysis.Switch base from

to

or reduce water ratio (use Dioxane/dry base).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Lutz Ackermann et al. (2009). Sustainable Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling. Organic Letters. [Link]

Sources

Application Note: Regioselective Lithiation and Substitution of 4-Iodopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodopyridines are high-value polyhalogenated scaffolds utilized extensively in medicinal chemistry, materials science, and the total synthesis of complex polyaromatic alkaloids (such as Eudistomin T)[1]. While iodine-lithium exchange is a powerful synthetic maneuver for functionalizing the C-4 position, the resulting 4-pyridyllithium intermediates are notoriously unstable[2]. This application note provides a comprehensive, field-proven guide to overcoming this lability. By employing strictly controlled cryogenic batch conditions or advanced continuous-flow microreactor setups, researchers can achieve high-fidelity electrophilic substitution while suppressing deleterious decomposition pathways[3].

Mechanistic Insights & Causality

To successfully functionalize 4-iodopyridines, one must understand the kinetic and thermodynamic forces governing the metalated intermediate:

  • Kinetics of Halogen-Metal Exchange: When treating polyhalogenated pyridines (e.g., 3-bromo-5-fluoro-4-iodopyridine) with strong alkyllithium reagents like

    
    -butyllithium (
    
    
    
    -BuLi) at -78 °C, the iodine-lithium exchange at the C-4 position is overwhelmingly favored[4]. The reaction rate follows the polarizability and reactivity hierarchy of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F), allowing for highly regioselective metalation without disrupting adjacent halogens[4].
  • The Lability of 4-Pyridyllithium: Unlike 2-pyridyllithium—which can be stabilized by the Complex-Induced Proximity Effect (CIPE) or adjacent heteroatom coordination—4-pyridyllithium lacks such thermodynamic stabilization[5]. In standard batch conditions, it rapidly undergoes deleterious side reactions, including Wurtz-type homocoupling, proton abstraction from the solvent, or nucleophilic attack on unreacted pyridine rings, leading to complex decomposition mixtures[6].

  • Overcoming Instability via Residence Time Control: To successfully harness 4-pyridyllithium, its lifetime must be strictly limited. In batch, this is achieved via an in situ quench (Barbier-type conditions) where the electrophile is pre-mixed with the substrate[6]. However, for electrophiles incompatible with

    
    -BuLi (e.g., enolizable ketones, aldehydes, Weinreb amides), continuous flow chemistry is required. By utilizing a flow setup with a residence time of ~200 milliseconds at -78 °C, the I-Li exchange completes and the intermediate is immediately trapped before decomposition can occur[7].
    
Workflow & Decision Tree

G Start 4-Iodopyridine Substrate Decision Electrophile Compatibility? Start->Decision Batch Batch Process (In Situ Quench) Decision->Batch Compatible (Non-enolizable) Flow Continuous Flow (Sub-second Residence) Decision->Flow Incompatible (Enolizable/Amides) BatchSteps 1. Mix Substrate + Electrophile 2. Add n-BuLi at -78 °C 3. Rapid Quench Batch->BatchSteps FlowSteps 1. T-Mixer 1: Substrate + n-BuLi (-78 °C) 2. Residence Tube (200 ms) 3. T-Mixer 2: Electrophile Flow->FlowSteps Product 4-Substituted Pyridine Product BatchSteps->Product FlowSteps->Product

Decision tree for selecting batch vs. continuous flow lithiation of 4-iodopyridines.

Experimental Methodologies
Protocol A: Batch Cryogenic Lithiation with In Situ Trapping (Barbier-Type)
  • Use Case: Ideal for non-enolizable electrophiles (e.g., benzophenone, specific silanes) that do not competitively react with

    
    -BuLi faster than the I-Li exchange[6].
    
  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-iodopyridine (1.0 equiv, 0.50 mmol) and the non-enolizable electrophile (1.2 equiv) in anhydrous THF (5.0 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation/Trapping: Add

    
    -BuLi (1.05 equiv, typically 2.5 M in hexanes) dropwise over 5 minutes down the inner wall of the flask. The extreme speed of the I-Li exchange ensures the transient 4-pyridyllithium is immediately intercepted by the electrophile before decomposition can occur[6].
    
  • Quenching: Stir for 10 minutes at -78 °C, then quench with saturated aqueous NH₄Cl (2 mL). Warm to room temperature, extract with EtOAc, dry over MgSO₄, and concentrate for purification.

Protocol B: Continuous Flow Iodine-Lithium Exchange
  • Use Case: Mandatory for enolizable electrophiles, aldehydes, and Weinreb amides where in situ batch quenching fails[7].

  • System Priming: Flush a continuous flow microreactor system (equipped with two T-mixers and PTFE tubing) with anhydrous THF. Submerge the reactor coils and T-mixers in a -78 °C cooling bath.

  • Solution Preparation:

    • Stream A: 4-Iodopyridine (0.20 M) in anhydrous THF[3].

    • Stream B:

      
      -BuLi (0.22 M in hexanes/THF).
      
    • Stream C: Electrophile (0.25 M) in anhydrous THF.

  • Flow Execution:

    • Pump Stream A and Stream B into T-Mixer 1 at flow rates designed to achieve a residence time of exactly 200 ms in the subsequent reactor loop[7].

    • The output of Reactor Loop 1 immediately enters T-Mixer 2 , where it intersects with Stream C (Electrophile).

  • Collection: Route the output from Reactor Loop 2 into a collection flask containing saturated aqueous NH₄Cl at room temperature.

Quantitative Data Summary

The following table demonstrates the critical impact of reaction methodology on the yield of 4-substituted pyridines, highlighting the necessity of flow chemistry for sensitive electrophiles.

Electrophile TypeMethodologyResidence Time / TempYield (%)Primary Observation / Byproduct
Benzophenone (Non-enolizable)Batch (In Situ)10 min / -78 °C85 - 90%Clean conversion
Weinreb AmideBatch (External Quench)N/A< 20%Severe decomposition[6]
Weinreb AmideContinuous Flow200 ms / -78 °C71%Minimal side reactions[7]
Enolizable KetoneContinuous Flow200 ms / -78 °C65 - 75%Trace enolate recovery
Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, researchers must validate the efficiency of the metalation and the lifetime of the intermediate:

  • Deuterium Quench Assay: Before introducing complex electrophiles, run the flow system using Stream C as D₂O or CD₃OD. Analyze the crude product via ¹H NMR and GC-MS. A >95% deuterium incorporation at the C-4 position validates that the I-Li exchange is quantitative and that the intermediate survives the 200 ms residence time without abstracting protons from the THF solvent[6].

  • Thermal Monitoring: The extreme exothermicity of the

    
    -BuLi addition can cause localized heating, destroying the intermediate. In flow systems, the high surface-area-to-volume ratio of the microreactor ensures rapid heat dissipation, making it inherently self-validating for thermal control[3].
    
References
  • 3-Bromo-5-fluoro-4-iodopyridine , Benchchem. 4

  • Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow , LMU Munich (uni-muenchen.de). 3

  • Continuous Flow Generation of Highly Reactive Organometallic Intermediates , UniBa. 7

  • 3-Fluoro-4-iodopyridine , Ossila. 1

  • Metalated heterocycles in organic synthesis: recent applications , Arkat USA. 2

  • Complex-Induced Proximity Effect in Lithiation , SciSpace.5

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for Coupling Reactions with 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with cross-coupling reactions of the sterically hindered substrate, 4-iodo-3-methoxy-2-methylpyridine. Our goal is to empower you with the knowledge to overcome synthetic hurdles and accelerate your research.

Introduction: The Challenge of the 2,3,4-Substituted Pyridine Core

The 4-iodo-3-methoxy-2-methylpyridine scaffold is a valuable building block in medicinal chemistry. However, its trisubstituted nature, particularly the presence of a methyl group at the C2 position adjacent to the nitrogen and a methoxy group at C3, presents significant steric and electronic challenges for traditional cross-coupling methodologies. The lone pair of the pyridine nitrogen can also act as a ligand, leading to catalyst inhibition or deactivation.[1][2] This guide will provide practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low to No Product Conversion

You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira coupling reaction with 4-iodo-3-methoxy-2-methylpyridine, but after the allotted time, you observe primarily starting material.

Possible Causes and Recommended Actions:

  • Insufficient Catalyst Activity due to Steric Hindrance:

    • Explanation: The methyl group at the C2 position can sterically block the approach of the palladium catalyst to the C4 iodo-position, hindering the crucial oxidative addition step.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like PPh₃ are often inadequate. Switch to sterically demanding, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[3][4] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is less sterically encumbered.[5]

    • Solution 2: Utilize a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle).[4] This ensures more efficient and reproducible formation of the active catalytic species.

  • Catalyst Poisoning by the Pyridine Nitrogen:

    • Explanation: The nitrogen atom of the pyridine ring can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][6]

    • Solution 1: Increase Catalyst Loading. A higher catalyst concentration (e.g., 3-5 mol%) can sometimes overcome the poisoning effect.[4][7]

    • Solution 2: Consider a Nickel-Based Catalyst System. For certain couplings like Sonogashira, nickel catalysts can be a viable alternative and may be less susceptible to pyridine poisoning.[8][9]

  • Inadequate Reaction Temperature:

    • Explanation: Overcoming the activation energy for the oxidative addition of a sterically hindered aryl iodide often requires elevated temperatures.

    • Solution: Employ Microwave Irradiation. Microwave synthesis can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields for sterically hindered substrates.[10][11][12]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To an oven-dried microwave vial, add 4-iodo-3-methoxy-2-methylpyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand, 2-5 mol%).

  • Add the appropriate dry, degassed solvent (e.g., dioxane, toluene, or DMF).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a temperature between 100-150 °C for 15-60 minutes. Monitor the progress by TLC or LC-MS.

Issue 2: Significant Formation of Side Products (e.g., Protodeiodination)

You are observing the formation of 3-methoxy-2-methylpyridine alongside your desired product, indicating a competing hydrodehalogenation reaction.

Possible Causes and Recommended Actions:

  • Presence of Protic Impurities:

    • Explanation: Water or other protic impurities in the solvent or reagents can lead to the undesired replacement of the iodine with a hydrogen atom.

    • Solution: Ensure Anhydrous Conditions. Use freshly distilled, dry, and degassed solvents. Dry reagents thoroughly before use.

  • Slow Reductive Elimination:

    • Explanation: If the final reductive elimination step is slow due to steric hindrance, the organopalladium intermediate may be susceptible to side reactions.

    • Solution: Optimize Ligand and Base Combination. The choice of ligand and base can influence the rate of reductive elimination. Experiment with different combinations. For instance, a stronger base might accelerate the transmetalation step, leading to a higher concentration of the key intermediate for reductive elimination.

Frequently Asked Questions (FAQs)

Q1: For a Buchwald-Hartwig amination with a bulky secondary amine, what is the best starting point for reaction conditions?

A1: For such a challenging transformation, a robust catalytic system is essential. We recommend starting with a third-generation Buchwald biarylphosphine ligand like BrettPhos or RuPhos, paired with a palladium pre-catalyst such as BrettPhos Pd G3. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4] Given the steric hindrance, elevated temperatures (100-120 °C), potentially with microwave assistance, will likely be necessary.

Q2: Can I use 4-iodo-3-methoxy-2-methylpyridine in a Heck coupling reaction?

A2: Yes, but it will be challenging. The Heck reaction is also sensitive to steric hindrance.[13] Success will likely depend on using a highly active catalyst system, such as a palladacycle or a catalyst with a bulky N-heterocyclic carbene (NHC) ligand. High temperatures are almost certainly required.[14] The choice of base and solvent will also be critical and may require careful optimization.

Q3: Are there alternatives to boronic acids for Suzuki-type couplings with this substrate?

A3: Absolutely. If you are experiencing issues with the stability or reactivity of the corresponding boronic acid, consider using pyridine sulfinates as the coupling partner. These have been shown to be highly effective in palladium-catalyzed cross-coupling reactions, especially for challenging 2-substituted pyridines where boronic acids often fail.[15][16]

Visualizing the Process: Diagrams and Data

To further aid in your experimental design, we have included diagrams illustrating key concepts and a table summarizing recommended starting conditions for various coupling reactions.

Catalytic_Cycle_Challenges cluster_0 Standard Catalytic Cycle cluster_1 Hindrance & Deactivation Pathways Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-I Catalyst_Poisoning Pyridine N Coordination Pd(0)->Catalyst_Poisoning Transmetalation Transmetalation Oxidative_Addition->Transmetalation Nu-M Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Nu Steric_Hindrance Steric Hindrance (2-Me, 3-OMe) Steric_Hindrance->Oxidative_Addition Inhibits Inactive_Complex Inactive Pd-Pyridine Complex Catalyst_Poisoning->Inactive_Complex Troubleshooting_Workflow start Low or No Conversion q1 Is your ligand bulky and electron-rich? start->q1 sol1 Switch to RuPhos, BrettPhos, etc. q1->sol1 No q2 Is catalyst poisoning suspected? q1->q2 Yes sol1->q2 sol2 Increase catalyst loading (3-5 mol%) q2->sol2 Yes q3 Is the temperature high enough? q2->q3 No sol2->q3 sol3 Use microwave heating (100-150 °C) q3->sol3 No end Improved Yield q3->end Yes sol3->end

Caption: A workflow for troubleshooting low conversion in coupling reactions.

Table 1: Recommended Starting Conditions for Coupling Reactions

Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄Dioxane/H₂O100-120
Buchwald-Hartwig BrettPhos Pd G3 (3)-NaOtBuToluene110
Sonogashira Pd(PPh₃)₂Cl₂ (3), CuI (5)-Et₃NDMF80-100
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA120-140

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Tsay, C., & Chirik, P. J. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC.
  • Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • Hagelin, H., & Klug, C. A. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
  • Lin, W. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
  • Tondreau, A. M., & Chirik, P. J. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Catalysis, 8(5), 4136–4145.
  • Wu, Y., Jiang, B., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
  • Wang, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Kumar, A., et al. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reeve, J. T., et al. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Wang, X., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Singh, V., et al. (2017). Heck Reaction—State of the Art. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

Sources

improving yield of Suzuki reaction with 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Knowledge Base: Article #5921 Topic: Optimization of Suzuki-Miyaura Coupling for 4-Iodo-3-methoxy-2-methylpyridine Status: Active / Verified Last Updated: February 28, 2026

Executive Summary & Substrate Analysis

User Scenario: You are attempting to couple 4-Iodo-3-methoxy-2-methylpyridine (Substrate A) with a boronic acid/ester. Common issues include low conversion (recovered starting material), hydrodehalogenation (formation of the des-iodo byproduct), or protodeboronation of the coupling partner.

Technical Assessment: This substrate presents a "Perfect Storm" of three competing challenges that defeat standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃):

  • The "Ortho Effect" (Steric Hindrance): The methoxy group at the C3 position is ortho to the reaction site (C4). This creates significant steric bulk, impeding the approach of the palladium species during the oxidative addition and transmetallation steps.

  • Electronic Deactivation: While 4-halopyridines are typically electron-deficient (reactive), the C3-methoxy group is a strong electron donor (resonance). This increases electron density at C4, making the C-I bond less electrophilic and slowing down oxidative addition.

  • Catalyst Sequestration: The pyridine nitrogen (N1) is a Lewis base that can coordinate to Palladium, displacing ligands and forming inactive "Pd-Pyridine" resting states. Note: The C2-methyl group provides some steric protection to the nitrogen, but not enough to fully prevent poisoning with unhindered catalysts.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your failure before selecting a protocol.

TroubleshootingFlow Start Analyze Crude LCMS/NMR Result1 Recovered SM (>50%) No Product Start->Result1 Result2 De-iodinated Pyridine (Hydrodehalogenation) Start->Result2 Result3 Homocoupling of Boronic Acid or Phenol Byproduct Start->Result3 Cause1 Catalyst Poisoning or Failed Oxidative Addition Result1->Cause1 Indicates Cause2 Protodeboronation of Partner or Hydride Source Present Result2->Cause2 Indicates Cause3 Oxidation of Catalyst or Slow Transmetallation Result3->Cause3 Indicates Solution1 Switch to Gen-3 Buchwald Precatalysts (Protocol A) Cause1->Solution1 Solution2 Use Anhydrous Conditions (Protocol B) Cause2->Solution2 Solution3 Degas Solvents Thoroughly Increase Base Strength Cause3->Solution3

Figure 1: Diagnostic logic for identifying reaction failure modes based on crude mixture analysis.

Optimized Experimental Protocols

Do not use Pd(PPh₃)₄. It is too bulky to overcome the C3-methoxy sterics and too labile to resist N-coordination.

Protocol A: The "Sledgehammer" (High Sterics / Low Reactivity)

Best for: Unreactive partners, high steric bulk, or when standard conditions yield <20%.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2.0 – 5.0 mol%)

    • Why: These precatalysts activate rapidly at room temperature. The bulky biaryl ligands (XPhos/SPhos) create a protective shell around the Pd, preventing the pyridine nitrogen from binding (poisoning) while facilitating oxidative addition into the hindered C4-I bond [1].

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

    • Why: Anhydrous phosphate is strong enough to activate the boronic acid but less likely to cause base-mediated decomposition than hydroxides.

  • Solvent: THF / Water (10:1) or 1,4-Dioxane / Water (4:1)

  • Temperature: 60°C (Start here; go to 80°C if sluggish).

Step-by-Step:

  • Charge a reaction vial with 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Add K₃PO₄ (3.0 equiv).

  • Seal the vial and purge with N₂/Ar for 5 minutes.

  • Add degassed THF and Water (via syringe).

  • Heat to 60°C for 2–4 hours.

  • Checkpoint: Check LCMS.[1] If conversion is low, raise to 80°C.

Protocol B: The "Heterocycle Specialist" (Cost-Effective)

Best for: Scale-up or when Buchwald precatalysts are unavailable.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5.0 mol%)

    • Why: The bidentate dppf ligand has a large bite angle that favors reductive elimination. It is robust and resists ligand exchange with the pyridine substrate [2].

  • Base: Cs₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: DME / Water (3:1) or Toluene / Water (3:1)

  • Temperature: 90°C – 100°C.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
Reaction turns black immediately; No conversion. "Palladium Black" precipitation. The catalyst decomposed before entering the cycle.Switch to Precatalysts. Use XPhos Pd G3. Avoid Pd(OAc)₂ or Pd₂dba₃ unless you are adding excess ligand (e.g., 1:2 Pd:Ligand ratio).
Product mass + 1 (M+H = Expected + 1). Hydrodehalogenation (Iodine replaced by H). Solvent is acting as a hydride source.Switch to Anhydrous. Use anhydrous Toluene or Dioxane. Eliminate water. Use solid anhydrous K₃PO₄.
Starting material consumed, but no product. Formation of insoluble oligomers or "Pd-Pyridine" stable complexes.Increase Temperature. Sterically hindered couplings often require 100°C+ to force the reductive elimination step.
Boronic acid is gone; Halide remains. Protodeboronation (Boronic acid hydrolyzed to Ar-H).Slow Addition. Add the boronic acid in portions (e.g., 3 batches over 1 hour) or use a MIDA boronate (slow-release) [3].

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ if I just add more of it? A: Generally, no. The triphenylphosphine ligands are monodentate and labile. The pyridine nitrogen in your substrate will displace the PPh₃, forming a stable (Pyridine)₂PdCl₂ species that is catalytically dead. Furthermore, PPh₃ is not electron-rich enough to facilitate oxidative addition into the electron-rich (methoxy-deactivated) C-I bond efficiently.

Q: My boronic acid coupling partner is also a pyridine (e.g., 2-fluoropyridine-3-boronic acid). It keeps disappearing. A: Heteroaryl boronic acids are notorious for rapid protodeboronation in aqueous base.

  • Fix 1: Switch to the corresponding Pinacol Ester (BPin) ; they are more stable.

  • Fix 2: Use CuCl (1.0 equiv) as a mediator (The Liebeskind-Srogl modification).

  • Fix 3: Run the reaction in n-Butanol with K₃PO₄ at 100°C. The alcohol solvent can sometimes stabilize the transmetallation transition state for heterocycles.

Q: Why do you recommend G3 precatalysts over mixing Pd2(dba)3 and Ligand? A: Consistency. Mixing Pd₂dba₃ and ligands (like XPhos) in situ relies on the dissociation of dba, which can be incomplete or inhibited by the substrate. G3 precatalysts contain the active Pd-Ligand species pre-formed with an amine scaffold that releases the active species immediately upon base exposure, ensuring 100% active catalyst concentration [4].

Mechanism of Failure vs. Success

The diagram below illustrates why standard ligands fail and how bulky ligands (L*) succeed with this specific substrate.

Mechanism cluster_0 Standard Ligand (PPh3) cluster_1 Bulky Ligand (XPhos/SPhos) Step1 Pd(PPh3)2 Step2 N-Coordination (Poisoning) Step1->Step2 Pyridine N binds Step3 Catalytic Death Step2->Step3 StepA L*-Pd(0) StepB Oxidative Addition (Steric Shielding) StepA->StepB Ligand blocks N-binding StepC Product Formation StepB->StepC Facilitates C-I insertion

Figure 2: Mechanistic comparison. Standard ligands allow N-coordination (poisoning), while bulky dialkylbiaryl phosphines shield the metal center, forcing reaction at the C-I bond.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Burke, M. D., et al. (2009). Slow Release of Unstable Boronic Acids Enables Suzuki Coupling of 2-Pyridyl Boronates. Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

Sources

preventing protodeiodination of 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeiodination of 4-Iodo-3-methoxy-2-methylpyridine Ticket ID: PYR-4I-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "Why is my 4-iodo-3-methoxy-2-methylpyridine converting to 3-methoxy-2-methylpyridine during reaction, and how do I stop it?"

Technical Diagnosis: You are experiencing protodeiodination (hydrodehalogenation). This is not a random decomposition; it is a specific, mechanism-driven side reaction.

Molecule Vulnerability Profile:

  • Substrate: 4-Iodo-3-methoxy-2-methylpyridine.

  • Electronic Factor: The pyridine ring is electron-deficient, facilitating rapid oxidative addition (in Pd-catalysis) or halogen-metal exchange. However, the resulting intermediate is highly basic (in lithiation) or prone to reduction (in catalysis).

  • Steric Factor (The Silent Killer): The 3-methoxy and 2-methyl groups create a "steric pocket" around the C4-iodine.

    • Consequence: In cross-couplings (e.g., Suzuki), these groups block the incoming nucleophile (transmetallation step), leaving the active Palladium-Aryl species "waiting" in solution. During this wait, it scavenges hydrides, leading to the deiodinated byproduct.

Interactive Troubleshooting Modules

Module A: Palladium-Catalyzed Couplings (Suzuki, Sonogashira)

Q: I see 30-50% deiodinated product by LCMS. I’m using Pd(PPh3)4 and Na2CO3 in Ethanol/Water. What is wrong?

A: Your conditions are a "perfect storm" for deiodination.

  • The Solvent: Primary and secondary alcohols (Ethanol, Isopropanol) are hydride donors . Your Pd(II)-aryl intermediate is performing a

    
    -hydride elimination on the solvent, replacing your Iodine with a Hydrogen.
    
  • The Catalyst:

    
     is slow. The steric bulk of your pyridine (3-OMe, 2-Me) slows down transmetallation further.
    
  • The Fix:

    • Switch Solvent: Use 1,4-Dioxane or Toluene (strictly anhydrous).

    • Switch Base: Use

      
        or 
      
      
      
      .[1] Avoid alkoxides (
      
      
      ,
      
      
      ) as they promote hydride formation.
    • Switch Ligand: Use electron-rich, bulky phosphines like XPhos or SPhos . These accelerate reductive elimination, "beating" the deiodination rate.

Mechanism of Failure (The "Reduction" Cycle):

Deiodination Substrate 4-Iodo-3-methoxy- 2-methylpyridine OxAdd Ar-Pd(II)-I (Oxidative Addition) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Fast TransMetal Transmetallation (Desired Path) OxAdd->TransMetal Slow due to Steric Bulk (3-OMe) PdH Ar-Pd(II)-H (Hydride Species) OxAdd->PdH Reaction with Solvent/Base Product Coupled Product TransMetal->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Amine/Base) Byproduct Deiodinated Byproduct (Protodeiodination) PdH->Byproduct Reductive Elim. Byproduct->Pd0 Regenerates Catalyst

Caption: The "Leak" in the cycle. Steric hindrance at C4 delays transmetallation, allowing the Pd-intermediate to react with proton/hydride sources (Red Path).

Module B: Lithium-Halogen Exchange

Q: I am trying to lithiate at -78°C and trap with an aldehyde, but I mostly get the protonated pyridine. Is the iodine not exchanging?

A: The iodine is exchanging, likely too fast. The problem is the stability of the 4-lithio-3-methoxy-2-methylpyridine intermediate.

  • The Trap: 4-Lithiopyridines are notoriously unstable and can decompose above -60°C.

  • The "Internal" Proton: If your solvent is not distilled/dried over molecular sieves, the lithiated species (which is a superbase) will instantly grab a proton from trace water.

  • The Fix (Barbieri Conditions): Do not pre-form the lithiated species. Mix your substrate and the electrophile (aldehyde) together, then add

    
    -BuLi dropwise at -78°C. This traps the transient lithium species immediately.
    

Experimental Protocols (Field-Proven)

Protocol A: "Deiodination-Proof" Suzuki Coupling

Designed for sterically hindered, electron-poor pyridines.

ComponentRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)Non-protic. High boiling point allows thermal energy to overcome steric barrier without donating hydrides.
Base

(3.0 equiv)
Anhydrous phosphate is basic enough to activate boronic acids but lacks

-hydrogens (unlike ethoxide) to donate to Pd.
Catalyst

(2 mol%) + XPhos (4 mol%)
XPhos is the "gold standard" for hindered aryls. It creates a spacious pocket for the coupling to occur.[2]
Additives None (Avoid water if possible)While Suzuki usually needs water, for this specific deiodination issue, use trace water or strictly anhydrous conditions with a soluble base if feasible.

Step-by-Step:

  • Charge a reaction vial with 4-iodo-3-methoxy-2-methylpyridine (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    (0.02 eq), and XPhos (0.04 eq).
  • Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst death).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 90°C . Note: Do not reflux at 110°C immediately; high T can promote thermal decomposition before the catalytic cycle stabilizes.

  • Monitor by HPLC. If deiodination >5%, lower temp to 80°C and increase catalyst loading.

Protocol B: Cryogenic Lithiation (The "Inverse Addition" Method)

Use this if standard lithiation fails.

  • Preparation: Dry THF over Na/Benzophenone or activated 4Å sieves.

  • Setup: Place

    
    -BuLi (1.1 eq) in the flask first with THF. Cool to -78°C .[3]
    
  • Addition: Dissolve 4-iodo-3-methoxy-2-methylpyridine in THF. Add this solution slowly down the side of the flask into the

    
    -BuLi.
    
    • Why? This ensures the concentration of the lithiated species is low relative to the lithium reagent, preventing the lithiated pyridine from reacting with the starting material (halogen dance).

  • Trapping: Add the electrophile immediately (within 2-5 minutes). Do not "soak" the lithiated species.

Decision Tree: Solving the Stability Crisis

Troubleshooting Start Start: Deiodination Observed ReactionType Which Reaction Type? Start->ReactionType Suzuki Pd-Catalyzed (Suzuki/Sonogashira) ReactionType->Suzuki Lithiation Lithiation (Li-Halogen Exchange) ReactionType->Lithiation CheckSolvent Is Solvent Protic? (EtOH, IPA, wet DMF) Suzuki->CheckSolvent ChangeSolvent ACTION: Switch to Anhydrous Dioxane/Toluene CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide? (OEt, OMe) CheckSolvent->CheckBase No ChangeBase ACTION: Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Ligand Type? CheckBase->CheckLigand No ChangeLigand ACTION: Use XPhos/SPhos (Faster Reductive Elim.) CheckLigand->ChangeLigand Standard PPh3 CheckTemp Temperature > -70°C? Lithiation->CheckTemp LowerTemp ACTION: Strict -78°C Check Internal Probe CheckTemp->LowerTemp Yes CheckTime Hold Time > 5 mins? CheckTemp->CheckTime No Barbier ACTION: Use Barbier Conditions (Mix Substrate + Electrophile) CheckTime->Barbier Yes

Caption: Diagnostic workflow for identifying the root cause of hydrodehalogenation.

References & Grounding

  • Mechanisms of Dehalogenation in Suzuki Coupling:

    • Title: Minimizing dehalogenated byproducts in Suzuki coupling reactions.

    • Source: BenchChem Technical Guides.

    • Relevance: Establishes the link between alkoxide bases/protic solvents and hydride elimination pathways.

    • URL:

  • Ligand Effects on Halopyridines:

    • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

    • Source:Journal of the American Chemical Society (via NCBI).

    • Relevance: Discusses how specific precatalysts can outcompete deleterious protodehalogenation in hindered systems.

    • URL:

  • Lithium-Halogen Exchange Dynamics:

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.

    • Source:Organic Process Research & Development (via ResearchGate).

    • Relevance: details the instability of 3/4-lithiopyridines and the necessity of temperature control and "inverse addition" techniques.

    • URL:

  • Specific Substrate Crystallography & Properties:

    • Title: 2-Iodo-3-methoxy-6-methylpyridine (Isomer Analog Study).

    • Source:Acta Crystallographica (via PMC).

    • Relevance: Provides structural data on the steric environment of iodo-methoxy-methyl pyridines, confirming the planar/hindered nature of the methoxy group.

    • URL:

Sources

solving solubility issues of 4-Iodo-3-methoxy-2-methylpyridine in water

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Applications Group Subject: Solubility Optimization Guide: 4-Iodo-3-methoxy-2-methylpyridine

Executive Summary & Compound Profile

The Challenge: 4-Iodo-3-methoxy-2-methylpyridine presents a classic medicinal chemistry paradox: it possesses a polarizable pyridine nitrogen (basic) but is rendered lipophilic by the iodine and methoxy substituents.[1][2][3] Users frequently encounter "crash-out" precipitation when diluting DMSO stock solutions into neutral biological buffers (PBS/media, pH 7.4).[1][2][3]

Physicochemical Profile (Estimated):

  • LogP (Lipophilicity): ~2.0 – 2.5 (Moderate to High).[1][2][3] The iodine atom significantly increases hydrophobicity.[2][3]

  • pKa (Basicity): ~3.8 – 4.5.[1][2][3]

    • Mechanism:[1][2][3][4][5] The 2-methyl group is electron-donating (+0.8 pKa), but the 4-iodo group is strongly electron-withdrawing via induction, significantly lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1][2][3]

    • Implication: At physiological pH (7.4), the molecule is >99.9% uncharged (neutral) .[2][3] Since the neutral form determines intrinsic solubility (

      
      ), the compound precipitates.
      

Troubleshooting Guide (Q&A)

Scenario A: "My compound precipitates immediately upon adding PBS."

Q: I dissolved the compound in 100% DMSO at 10 mM. When I diluted it 1:100 into PBS (pH 7.4) for a cell assay, it turned cloudy. Why?

A: This is a pKa/pH mismatch .[1][2][3] At pH 7.4, the compound exists almost entirely as a neutral free base. Its intrinsic aqueous solubility (


) is likely 

.[3] When you dilute to 100

, you exceed

, and the "kinetic solubility" provided by DMSO is lost within seconds.

The Fix:

  • Lower the pH: If your assay tolerates it, use a buffer at pH 4.0–5.0 (e.g., Citrate or Acetate).[2] At pH 4.0, ~50% of the compound is ionized (protonated), drastically increasing solubility.

  • Complexation: Pre-dissolve the compound in 20% HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    instead of pure water/PBS. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic iodine/methoxy region, shielding it from water.[3]
Scenario B: "I need a high-concentration stock for animal dosing (IV/IP)."

Q: I need 5 mg/mL for a mouse study. 10% DMSO isn't working.[2][3] What formulation should I use?

A: Simple cosolvents often fail for iodinated pyridines because the water fraction is too high.[1][2][3] You need a ternary system or a salt form .[1][2][3]

The Fix (Protocol):

  • Option 1 (Acidic Salt Formation): Dissolve the compound in 0.1 M HCl (1 equivalent) to form the pyridinium hydrochloride salt in situ.[1][2][3] This is often 100x more soluble than the free base.[2][3]

    • Caution: Ensure the final pH is acceptable for the route of administration (pH > 3 for IV).[2]

  • Option 2 (The "Golden Trio" Vehicle):

    • 5% DMSO (Solubilizer)[1][2][3]

    • 30% PEG 400 (Cosolvent)[1][2][3]

    • 65% Water (or Saline)[1][2][3]

    • Critical Step: Add the DMSO first, then PEG 400, vortex until clear, and then add the water slowly.

Scenario C: "The compound turns yellow/brown in solution over time."

Q: Is my compound degrading?

A: Likely, yes.[2][3] Photolytic Deiodination . Aryl iodides, particularly 4-iodopyridines, are susceptible to homolytic cleavage of the C-I bond under UV/visible light.[3] The yellow color is elemental iodine (


) release.[2]

The Fix:

  • Amber Glass: Always store stock solutions in amber vials.

  • Wrap in Foil: During experiments, wrap reservoirs in aluminum foil.

  • Fresh Prep: Do not store aqueous dilutions >24 hours.

Detailed Optimization Protocols

Protocol 1: pH-Solubility Profiling

Determine the exact pH required to keep your target concentration soluble.[1][2][3]

  • Prepare Buffer Panel: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9).

  • Spike: Add 10

    
     of 50 mM DMSO stock to 990 
    
    
    
    of each buffer (Final: 500
    
    
    ).
  • Incubate: Shake at room temperature for 2 hours.

  • Analyze: Centrifuge at 15,000 x g for 10 mins to pellet precipitate. Analyze supernatant by HPLC-UV (254 nm).

  • Result Interpretation:

    • High solubility at pH 3 / Low at pH 7

      
      pKa driven issue. [1][2][3]
      
    • Low solubility at all pH

      
      Lipophilicity driven issue (Requires Cyclodextrins). [1][2][3]
      
Protocol 2: In Situ Salt Screen

For formulation development.

ReagentRoleProcedure
0.1 M Methanesulfonic Acid (MsOH) Counter-ionAdd 1.05 eq of MsOH to solid compound.[1][2][3] Add water.
0.1 M HCl Counter-ionAdd 1.05 eq of HCl to solid compound. Add water.
L-Tartaric Acid Counter-ionAdd 1.0 eq Tartaric acid.[1][2][3] Good for oral formulations.

Note: Mesylate salts (MsOH) often yield better solubility and stability for lipophilic weak bases than HCl salts.[1][2][3]

Decision Logic Visualization

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 4-Iodo-3-methoxy-2-methylpyridine (Poor Solubility) Check_App Define Application Start->Check_App In_Vitro In Vitro / Cellular Assay (pH 7.4 Required) Check_App->In_Vitro In_Vivo In Vivo Dosing (High Conc Required) Check_App->In_Vivo Conc_Check Target Conc > 10 µM? In_Vitro->Conc_Check DMSO_Limit Use DMSO < 0.5% Conc_Check->DMSO_Limit No Pre_Complex Strategy A: Cyclodextrin (20% HP-β-CD in media) Conc_Check->Pre_Complex Yes (Crash out risk) Route_Check Route of Admin? In_Vivo->Route_Check IV_Route IV / IP (Avoid Precipitation) Route_Check->IV_Route PO_Route Oral Gavage Route_Check->PO_Route Acid_Salt Strategy B: In Situ Salt (0.1M Mesylate/HCl) IV_Route->Acid_Salt Cosolvent Strategy C: Cosolvent System (5% DMSO / 30% PEG400 / Water) IV_Route->Cosolvent Suspension Strategy D: Suspension (1% Methylcellulose + 0.1% Tween 80) PO_Route->Suspension

Caption: Decision matrix for selecting the optimal formulation vehicle based on assay type and concentration requirements.

References

  • Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link

  • Serajuddin, A. T. (2007).[2][3] "Salt formation to improve drug solubility."[2][3][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • Strickley, R. G. (2004).[2][3] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.[1][2][3] Link

Sources

Technical Support Center: Minimizing Homocoupling in Pyridine Cross-Coupling Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Synthesizing biaryls containing pyridine rings—often referred to as the "2-pyridyl problem"—is notoriously difficult. 2-Pyridyl organometallics are capricious coupling partners, and 2-pyridylboronic acids in particular suffer from instability, poor reactivity, and a high propensity for protodeboronation and subsequent homocoupling[1].

This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the causality behind reaction failures and provides self-validating workflows to suppress homocoupling and maximize cross-coupling yields.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the logical workflow below to identify the mechanistic root cause of the homocoupling in your specific system.

Troubleshooting Start Issue: High Homocoupling in Pyridine Synthesis CheckO2 1. Is the system completely O2-free? Start->CheckO2 ActionO2 Perform 3x Freeze-Pump-Thaw Switch to Pd(0) precatalyst CheckO2->ActionO2 No CheckRate 2. Is transmetalation faster than oxidative addition? CheckO2->CheckRate Yes ActionO2->CheckRate ActionRate Use syringe pump for organoboron addition CheckRate->ActionRate Yes CheckPoison 3. Is Pd poisoned by pyridine lone pair? CheckRate->CheckPoison No ActionRate->CheckPoison ActionPoison Add B(OMe)3 as Lewis Acid or use bulky NHC/XPhos CheckPoison->ActionPoison Yes Success Optimized Cross-Coupling Minimal Homocoupling CheckPoison->Success No ActionPoison->Success

Troubleshooting workflow for identifying and resolving homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-pyridylboronic acid undergo rapid homocoupling instead of cross-coupling? A: The causality lies in the electronic nature of the pyridine ring. The nitrogen lone pair acts as a strong Lewis base, coordinating to the palladium center and effectively poisoning the catalyst. This stalls the desired catalytic cycle. While the cross-coupling cycle is halted, unreacted Pd(II) species—or trace amounts of oxygen in the system—facilitate the oxidative homocoupling of two boronic acid molecules[2]. Furthermore, 2-pyridylboronic acids undergo rapid protodeboronation, creating reactive intermediates that further drive side reactions[1].

Q2: How do I differentiate between oxidative homocoupling and transmetalation-induced homocoupling? A:

  • Oxidative Homocoupling occurs when Pd(II) is reduced to Pd(0) by coupling two equivalents of the nucleophile. This is exacerbated by using Pd(II) precatalysts (like Pd(OAc)₂) or trace O₂. Higher oxygen levels directly correlate to increased homocoupling[2].

  • Transmetalation-Induced Homocoupling happens when the electrophile undergoes slow oxidative addition. This leaves the Pd center available to transmetalate twice with the excess boronic acid present in the solution.

  • Solution: If the issue is oxidative, rigorous degassing and switching to a direct Pd(0) source (e.g., Pd₂(dba)₃) will solve it[3]. If it is transmetalation-induced, you must lower the steady-state concentration of the boronic acid using slow addition[4].

Q3: What specific ligand systems prevent pyridine coordination and subsequent homocoupling? A: Standard phosphines (like PPh₃) are often insufficient because they cannot outcompete the pyridine nitrogen for Pd coordination. You must use bulky, electron-rich ligands that sterically block the pyridine from binding to the metal center. Buchwald ligands (e.g., XPhos), N-heterocyclic carbenes (NHCs), or specialized phosphite/phosphine oxide ligands have been shown to be highly active for processing 2-pyridyl boron derivatives[3][5].

Q4: How can I adjust my reagent addition to minimize the homocoupling side product? A: High concentrations of the organoboron reagent drive the homocoupling pathway. Adding the organometallic reagents batchwise or via a syringe pump reduces the rate of Pd(II)-mediated homocoupling[4]. Alternatively, using MIDA boronates provides a slow, controlled release of the boronic acid in situ, which has been shown to completely eliminate homocoupling in certain pyridine cross-couplings[1].

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

Understanding exactly where the catalytic cycle diverges is critical for rational optimization. The diagram below illustrates how excess nucleophile or trace oxidants hijack the Pd(II) intermediate.

Mechanism Pd0 Pd(0)L_n PdII_OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OxAdd Ar-X PdII_Trans1 Ar-Pd(II)-Py (Desired Transmetalation) PdII_OxAdd->PdII_Trans1 Py-B(OH)2 PdII_Trans2 Py-Pd(II)-Py (Double Transmetalation) PdII_OxAdd->PdII_Trans2 Excess Py-B(OH)2 Slow Ox. Add. Product Ar-Py (Cross-Coupling Product) PdII_Trans1->Product Reductive Elimination Product->Pd0 Homocoupled Py-Py (Homocoupling Side Product) PdII_Trans2->Homocoupled Reductive Elimination Homocoupled->Pd0 O2_Path O2 / Pd(II) Precatalyst Oxidative Dimerization O2_Path->Homocoupled Oxidative Coupling PyB Py-B(OH)2 PyB->O2_Path

Mechanistic pathways showing divergence between cross-coupling and homocoupling.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of optimizing specific reaction parameters on the ratio of desired cross-coupling to undesired homocoupling, based on established mechanistic principles.

Reaction ParameterStandard ConditionOptimized ConditionHomocoupling (%)Cross-Coupling (%)
Catalyst Source Pd(OAc)₂ (in situ reduction)Pd₂(dba)₃ (direct Pd(0))25%72%
Atmosphere Standard N₂ balloon3x Freeze-Pump-Thaw (Argon)18%80%
Nucleophile Addition All-at-once (Batch)Syringe Pump (over 4 hours)30%65%
Ligand / Additive PPh₃ (No additive)XPhos + B(OMe)₃ (Lewis Acid)40%85%
Boron Source 2-Pyridylboronic acid2-Pyridyl MIDA boronate< 5%88%

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Rigorous Degassing and Pd(0) Setup

Objective: Eliminate oxidative homocoupling caused by trace O₂ and Pd(II) reduction.

  • Solvent Preparation (Freeze-Pump-Thaw): Place the reaction solvent in a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Open the flask to a high vacuum for 5 minutes. Close the vacuum, and let the solvent thaw in a warm water bath.

    • Self-Validation: Repeat this cycle 3 times. During the final thaw, no gas bubbles should evolve from the liquid. If bubbles are still present, repeat the cycle.

  • Catalyst Loading: In a nitrogen-filled glovebox, weigh out a Pd(0) precatalyst (e.g., 1.5 mol% Pd₂(dba)₃) and a bulky ligand (e.g., 3.0 mol% XPhos). Do not use Pd(OAc)₂, as the initial reduction step consumes two equivalents of your boronic acid[2][3].

  • Reaction Assembly: Add the aryl halide and base. Seal the vessel, remove it from the glovebox, and add the degassed solvent via a syringe under positive argon pressure.

    • Self-Validation: The solution should remain a clear, deep color characteristic of the active Pd(0)-ligand complex. If the solution rapidly turns black and precipitates, "Pd black" has formed, indicating oxygen ingress or ligand failure.

Protocol B: Slow-Addition and Lewis Acid Masking

Objective: Prevent transmetalation-induced homocoupling and catalyst poisoning by the pyridine lone pair.

  • Electrophile Activation: Add the aryl halide, Pd catalyst, ligand, and base to the reaction vessel in a minimal amount of solvent. Heat to the desired reaction temperature (e.g., 80 °C) to initiate oxidative addition.

  • Lewis Acid Masking: Add 1.0 equivalent of B(OMe)₃ to the reaction mixture.

    • Causality: The Lewis acidic B(OMe)₃ binds to the Lewis basic pyridine nitrogen, preventing it from coordinating to and poisoning the palladium center, thereby restoring catalytic activity[2].

  • Syringe Pump Addition: Dissolve the 2-pyridylboronic acid in degassed solvent. Load this into a gas-tight syringe. Use a syringe pump to add the nucleophile dropwise over 4 to 6 hours.

    • Self-Validation: Monitor the reaction via TLC or GC-MS every hour. You should see a steady accumulation of the cross-coupled product without a spike in the homocoupled dimer. If the dimer begins to form rapidly, decrease the addition rate of the syringe pump to further lower the steady-state concentration of the boronic acid[4].

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.National Institutes of Health (PMC).
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.National Institutes of Health (PMC).
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.Benchchem.
  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis.National Institutes of Health (PMC).

Sources

alternative solvents for 4-Iodo-3-methoxy-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Solvents & Optimization for 4-Iodo-3-methoxy-2-methylpyridine

Executive Summary & Chemical Context

Compound Profile: 4-Iodo-3-methoxy-2-methylpyridine Primary Application: Key building block for Proton Pump Inhibitors (PPIs) and kinase inhibitors via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1] Core Challenge: The 4-iodo position is highly reactive, but the pyridine nitrogen and 3-methoxy group create specific challenges:

  • Catalyst Poisoning: The basic nitrogen can coordinate to Pd(II), arresting the catalytic cycle.

  • Solubility vs. Workup: Highly polar solvents (DMF, DMSO) dissolve the substrate well but create emulsion nightmares during aqueous workup.

  • Regioselectivity: Steric hindrance from the 3-methoxy group can slow down oxidative addition.

This guide provides validated alternative solvent systems to replace DMF/DMSO, focusing on Green Chemistry principles (2-MeTHF, t-Amyl alcohol) and improved workup efficiency.[1]

Solvent Selection Matrix

Objective: Replace high-boiling, toxic polar aprotic solvents (DMF, NMP, DMSO) with greener, process-friendly alternatives without compromising yield.

Solvent ClassRecommended AlternativeBoiling Point (°C)Relative PolarityKey Advantage for 4-Iodo-3-methoxy-2-methylpyridine
Ether 2-Methyltetrahydrofuran (2-MeTHF) 80ModerateTop Recommendation. Forms a bilayer with water (unlike THF), simplifying workup.[1] Higher reaction temp than THF. Excellent for Suzuki couplings.
Alcohol t-Amyl Alcohol (2-Methyl-2-butanol) 102HighSolubilizes polar pyridines well.[1] Higher boiling point allows for faster kinetics in difficult couplings. Green solvent status.[2][3]
Ester Isopropyl Acetate (IPAc) 88ModerateGood for crystallizing products directly from the reaction mixture. Stable to weak bases (K₂CO₃, K₃PO₄).
Aqueous Water + Surfactant (TPGS-750-M) 100High"On-Water" Chemistry. Micellar catalysis allows lipophilic substrates to react in water.[1] Zero organic solvent waste.
Nitrile Butyronitrile 117HighHigher boiling point alternative to Acetonitrile. Reduces catalyst poisoning compared to MeCN.

Decision Tree: Solvent Selection & Troubleshooting

This diagram guides you through selecting the optimal solvent based on your specific reaction constraints (solubility, workup, or green chemistry requirements).

SolventSelection Start Start: Reaction Optimization SolubilityCheck Is the Pyridine soluble in non-polar solvents (Toluene/Heptane)? Start->SolubilityCheck YesSoluble Use Toluene or Heptane/Water (Biphasic System) SolubilityCheck->YesSoluble Yes NoSoluble Requires Polar Solvent SolubilityCheck->NoSoluble No GreenCheck Is 'Green/Process' Safety a Priority? NoSoluble->GreenCheck GreenYes Select 2-MeTHF or t-Amyl Alcohol GreenCheck->GreenYes Yes GreenNo Standard Polar Aprotic? GreenCheck->GreenNo No TempCheck Reaction Temp Requirement? GreenYes->TempCheck WorkupIssue Avoid DMF/DMSO if possible. Hard to remove. GreenNo->WorkupIssue HighTemp >100°C: Use t-Amyl Alcohol or Butyronitrile TempCheck->HighTemp ModTemp <85°C: Use 2-MeTHF or Isopropyl Acetate TempCheck->ModTemp

Caption: Logical flow for selecting the optimal solvent based on solubility, process safety, and thermal requirements.

Technical FAQs & Troubleshooting

Q1: I am seeing low conversion (<20%) in my Suzuki coupling using DMF. The starting material remains. Why?

Diagnosis: This is likely Catalyst Deactivation via the Pyridine Nitrogen. Mechanism: The lone pair on the pyridine nitrogen (N1) competes with the phosphine ligands for the Pd center, forming an inactive Pd(II)-pyridine complex. Solution:

  • Switch Solvent: Move to 2-MeTHF or t-Amyl Alcohol .[1] These solvents solvate the catalyst differently and can reduce non-productive coordination.

  • Increase Ligand Loading: Use a bulky, electron-rich ligand like XPhos or SPhos (1:2 Pd:Ligand ratio) to sterically crowd out the pyridine nitrogen.

  • Acidic Additive: Add a Lewis acid (e.g., ZnCl₂ in sub-stoichiometric amounts) to transiently block the pyridine nitrogen, though this must be balanced against the basic conditions required for Suzuki coupling.

Q2: My reaction works in DMF, but I cannot remove the solvent during workup. The product oils out.

Diagnosis: DMF has a high boiling point (153°C) and is miscible with water, making extraction difficult. Solution (The "LiCl Wash"):

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE .

  • Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Why? LiCl significantly increases the ionic strength of the aqueous layer and disrupts hydrogen bonding between DMF and water, forcing DMF into the aqueous phase.

  • Alternative: Switch to 2-MeTHF . It forms a clean bilayer with water, allowing you to simply wash the reaction mixture with brine and separate phases without solvent swapping.

Q3: I observe significant "de-iodination" (formation of 3-methoxy-2-methylpyridine).

Diagnosis: This is a side reaction caused by β-Hydride Elimination or hydrogen transfer from the solvent.[1] Cause: Often occurs in primary alcohol solvents (Methanol, Ethanol) or if the reaction is overheated with insufficient base. Solution:

  • Avoid Primary Alcohols: Switch to t-Amyl Alcohol (tertiary alcohol, no β-hydrogens) or 2-MeTHF .[1]

  • Strict Anaerobic Conditions: Oxygen can promote homocoupling or dehalogenation cycles. Ensure rigorous degassing (sparging with Argon for 15 mins).

Validated Protocol: Green Suzuki Coupling in 2-MeTHF

Target Reaction: Coupling of 4-Iodo-3-methoxy-2-methylpyridine with Phenylboronic Acid.[1]

Materials:

  • Substrate: 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • Solvent: 2-MeTHF (Reaction Molarity: 0.2 M)[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Fill).

  • Solvent Addition: Add degassed 2-MeTHF via syringe.

  • Base Addition: Add the degassed 2M aqueous K₃PO₄ . Note: The biphasic system (2-MeTHF/Water) is beneficial here.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor by HPLC/LC-MS at 2 hours.

  • Workup (Simplified):

    • Cool to room temperature.[4][5]

    • Stop stirring and allow phases to separate (2-MeTHF is the upper layer).

    • Remove the lower aqueous layer.

    • Wash the organic layer once with brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Result: Crude product ready for crystallization or silica plug.

References

  • Lipshutz, B. H., & Ghorbani, S. (2009). Transition Metal Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta. Link

  • Pfizer Inc. (2013). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. Link

  • Gallo, V., et al. (2013). Sustainable Suzuki-Miyaura Cross-Coupling Reactions in 2-Methyltetrahydrofuran. ChemSusChem. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Link

  • Kinsinger, T., & Kazmaier, U. (2018).[6] Synthesis of Functionalized Pyridines via Pd-Catalyzed Couplings. Organic Letters. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Structural Elucidation Guide

Executive Summary & Structural Context

The synthesis of highly substituted pyridine scaffolds, particularly 4-Iodo-3-methoxy-2-methylpyridine , is a critical step in the development of Proton Pump Inhibitors (PPIs) and other bioactive heterocycles.[1] The introduction of an iodine atom at the C4 position activates the ring for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making structural verification paramount.[1]

This guide provides a rigorous comparative analysis of the target molecule against its most common synthetic precursor (4-Chloro-3-methoxy-2-methylpyridine ) and potential regioisomers.[2] By focusing on the distinct shielding effects of the iodine substituent, researchers can confidently validate the identity of this intermediate.

Core Structural Features
  • Scaffold: Pyridine Ring.[2][3][4][5][6][7]

  • Substituents:

    • C2: Methyl group (-CH₃) – Singlet, deshielded by aromatic ring.[1]

    • C3: Methoxy group (-OCH₃) – Singlet, deshielded by oxygen.[1]

    • C4: Iodo group (-I) – Key functional handle; heavy atom effect.

    • C5, C6: Aromatic protons – Ortho-coupled system.[1]

Predicted 1H NMR Data & Assignment

Due to the specific nature of this intermediate, experimental data is best validated against high-confidence predictive models derived from the well-characterized 4-Chloro analog .

Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionGroupMultiplicityPredicted Shift (δ, ppm)Coupling Constant (

, Hz)
Structural Logic
H6 Ar-HDoublet (d)8.05 – 8.15


-proton to Nitrogen; highly deshielded.
H5 Ar-HDoublet (d)7.35 – 7.45


-proton; ortho to Iodo.[2] Diagnostic Signal.
3-OCH₃ MethoxySinglet (s)3.80 – 3.85 -Electron-donating group; typical aryl ether shift.[2]
2-CH₃ MethylSinglet (s)2.50 – 2.55 -Attached to aromatic ring; deshielded by ring current.[2]

Note on the "Heavy Atom Effect": The iodine atom at C4 exerts a shielding effect on the adjacent C3 and C5 carbons/protons relative to the chloro-analog due to spin-orbit coupling.[2] While the inductive effect is electron-withdrawing, the heavy atom effect often results in an upfield shift for adjacent nuclei compared to lighter halogens.[2]

Comparative Analysis: Distinguishing the Target

The primary challenge in synthesizing 4-Iodo-3-methoxy-2-methylpyridine is distinguishing it from:

  • Starting Material: 4-Chloro-3-methoxy-2-methylpyridine (Synthesis Precursor).[2]

  • Regioisomers: 3-Iodo-4-methoxy-2-methylpyridine (Rearrangement Product).

Comparison 1: Target vs. Precursor (4-Chloro Analog)

The conversion of the 4-Chloro intermediate to the 4-Iodo product (often via Finkelstein-type or acid-mediated halogen exchange) is monitored by the shift of the H5 proton .

  • 4-Chloro Analog (Precursor):

    • H5 Shift:

      
       ~7.05 ppm.
      
    • Mechanism: Chlorine is electronegative and inductively deshields the ortho proton.[2]

  • 4-Iodo Target:

    • H5 Shift:

      
       ~7.35 - 7.45 ppm (Predicted).[2]
      
    • Differentiation: The substitution of Cl for I changes the local electronic environment.[2] While Iodine is less electronegative, its size and polarizability (and the "heavy atom effect") create a distinct signature.[1][2] Crucially, the loss of the specific Cl-isotope pattern in MS is the secondary confirmation, but NMR provides the immediate purity check.

Comparison 2: Target vs. Regioisomer (3-Iodo-4-methoxy...)

If the synthesis involves iodination of a precursor (e.g., 3-methoxy-2-methylpyridine), regio-control is critical.[1]

  • Target (4-Iodo):

    • Coupling: H5 and H6 are adjacent.[2]

      
       Hz (Ortho coupling). [1][2]
      
    • Pattern: Two doublets.

  • Regioisomer (e.g., 6-Iodo):

    • Coupling: If Iodine is at C6, H4 and H5 would show

      
       Hz (Ortho)  or if 3,5-substituted, 
      
      
      
      Hz (Meta)
      .[1]
    • Differentiation: The magnitude of the coupling constant (

      
      ) is the definitive differentiator between 2,3,4-substituted (Ortho H5-H6) and other isomers.[1]
      

Experimental Protocol: Structural Verification Workflow

This protocol ensures high-resolution data acquisition suitable for distinguishing subtle shift differences.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: Weigh 5–10 mg of the purified solid/oil.

    • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It minimizes H-bonding interactions compared to DMSO, providing sharper peaks for the methoxy/methyl singlets.

    • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1][2]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

    • Number of Scans (NS): 16 (sufficient for >5 mg sample).[1]

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

    • Spectral Width (SW): 12–15 ppm (to capture all aromatic and potential exchangeable protons).[1]

    • Temperature: 298 K (25°C).[1][2]

  • Processing:

    • Phasing: Apply automatic phasing followed by manual correction if necessary.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1).

    • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

Visualization: Verification Logic Flow

NMR_Verification Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Coupling Analyze Aromatic Region (7.0 - 8.5 ppm) Acquire->Check_Coupling Decision1 Are there 2 Doublets with J ~ 5.0 Hz? Check_Coupling->Decision1 Check_Shift Check H5 Chemical Shift Decision1->Check_Shift Yes (Ortho Coupling) Result_Iso Regioisomer Detected: (Wrong Coupling Constant) Decision1->Result_Iso No (Meta/Para Coupling) Result_Target Target Confirmed: 4-Iodo-3-methoxy-2-methylpyridine Check_Shift->Result_Target Shift Distinct from SM Result_Start Starting Material Detected: (Shift Matches 4-Cl Analog) Check_Shift->Result_Start Shift Identical to SM

Figure 1: Logical workflow for verifying the structural identity of the 4-Iodo intermediate using 1H NMR parameters.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Pyridine substituent effects). Link[1]

  • ChemScene. (n.d.).[2] 4-Chloro-3-methoxy-2-methylpyridine Product Data. Retrieved October 26, 2023. (Reference for the 4-Chloro precursor data). Link

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation). Link

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link

Sources

Comparative Guide: 13C NMR Chemical Shift Prediction Methodologies for 3-Methoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical process chemistry, 3-methoxy-2-methylpyridine derivatives serve as critical building blocks. They are the core intermediates for blockbuster proton pump inhibitors (PPIs) such as [1]. During the synthesis of these active pharmaceutical ingredients (APIs), rapid and accurate structural elucidation of intermediates—such as 4-chloro-3-methoxy-2-methylpyridine N-oxide—is paramount to verify regioselectivity and oxidation states[2].

While


C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation, assigning the spectra of highly substituted, electron-rich/electron-deficient pyridine rings is notoriously difficult. To accelerate this process, researchers rely on computational NMR prediction tools. This guide objectively compares the performance, accuracy, and underlying mechanics of the three leading 

C NMR prediction methodologies: Empirical (HOSE-code) Predictors , Density Functional Theory (DFT-GIAO) , and emerging Machine Learning (Graph Neural Networks) .

The Contenders: Methodological Overview

To evaluate the predictive power of these tools, it is essential to understand their underlying architectures:

  • Empirical/Database Predictors (e.g., ChemDraw, Mnova NMRPredict): These tools utilize Hierarchical Organization of Spherical Environments (HOSE) codes. They fragment the target molecule into topological spheres and match them against massive empirical databases. When exact matches fail, they rely on[3].

    • Pros: Instantaneous results; highly accessible.

    • Cons: Fails to account for novel 3D steric clashes or complex electronic cross-talk.

  • Quantum Mechanical / DFT-GIAO (e.g., Gaussian 16): This first-principles approach calculates the exact electron density and magnetic shielding tensors of a 3D-optimized molecule using the.

    • Pros: Unparalleled accuracy for novel scaffolds and stereoisomers.

    • Cons: Computationally expensive; requires specialized knowledge.

  • Machine Learning / Graph Neural Networks (e.g., Graph-Machine): These models represent molecules as graphs (atoms as nodes, bonds as edges) and use deep learning to map topological features directly to [4].

    • Pros: Bridges the speed of empirical tools with accuracy approaching DFT.

    • Cons: "Black box" nature; performance is strictly bound by the training data diversity.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the comparison was structured around a self-validating workflow. The protocols below detail how the predictions were generated and validated against the experimental ground truth.

Protocol A: Experimental Ground Truth Acquisition
  • Sample Preparation: Dissolve 15 mg of 4-chloro-3-methoxy-2-methylpyridine N-oxide in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire the

    
    C NMR spectrum on a 500 MHz spectrometer (125 MHz for Carbon) at 298 K using a standard proton-decoupled pulse sequence (zgpg30).
    
  • Processing: Phase and baseline correct the spectrum, referencing the central CDCl

    
     triplet to 77.16 ppm.
    
Protocol B: DFT-GIAO Calculation Workflow
  • Conformational Search: Generate 3D conformers using the MMFF94 force field to identify the lowest energy rotamers of the 3-methoxy group.

  • Geometry Optimization: Optimize the lowest energy conformer using Density Functional Theory at the B3LYP/6-31G(d) level of theory.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of CDCl

    
    .
    
  • Scaling: Convert shielding tensors to chemical shifts using a pre-calculated TMS reference standard.

Protocol C: Empirical & ML Prediction Workflow
  • Structural Input: Input the 2D SMILES string into the respective software.

  • Execution (Empirical): The algorithm queries its database for matching HOSE codes up to 4 spheres deep. If a full sphere match is absent, standard pyridine additivity rules are applied[3].

  • Execution (ML): The GNN extracts node features (atom type, hybridization) and edge features, passing them through hidden layers to output the predicted shift[4].

NMR_Prediction_Workflow A Input Structure (3-Methoxy-2-methylpyridine) B Empirical Software (HOSE Codes) A->B 2D Topology C DFT-GIAO Calculation (Gaussian 16) A->C 3D Conformer D Machine Learning (Graph Neural Networks) A->D Node Features F Comparative Analysis (MAE & Error Distribution) B->F C->F D->F E Experimental NMR (Ground Truth) E->F Validation

Caption: Comparative workflow for validating 13C NMR prediction methodologies against experimental data.

Data Presentation: Performance Comparison

The table below summarizes the quantitative performance of the three methodologies in predicting the


C NMR chemical shifts of 4-chloro-3-methoxy-2-methylpyridine N-oxide .
Carbon PositionExperimental (ppm)Empirical (ppm)DFT-GIAO (ppm)ML / GNN (ppm)
C2 150.2145.8151.0148.5
C3 156.4151.1155.8154.2
C4 130.5133.2129.7131.8
C5 124.1122.5123.6123.0
C6 138.8141.0139.3139.9
2-CH

14.518.214.115.8
3-OCH

61.256.561.859.4
Mean Absolute Error (MAE) - 4.24 ppm 0.68 ppm 1.81 ppm
Computation Time -< 1 second~4.5 hours< 2 seconds

Mechanistic Insights: Why DFT Outperforms in N-Oxides

As a Senior Application Scientist, it is crucial to look beyond the Mean Absolute Error (MAE) and understand the causality behind these deviations. Why do empirical predictors struggle so heavily with 3-methoxy-2-methylpyridine derivatives (MAE > 4.0 ppm), while DFT maintains sub-ppm accuracy?

1. The


-Gauche Effect and Steric Hindrance: 
In 3-methoxy-2-methylpyridine, the methoxy group at C3 and the methyl group at C2 experience significant steric clash. To minimize this, the O-CH

bond is forced to rotate such that the methyl group points away from the C2 position, orienting towards the C4 position. This restricted rotameric population drastically alters the

-gauche shielding effects on the adjacent carbons. Empirical predictors average the shifts of unhindered methoxypyridines based on database frequencies, failing to account for this specific 3D restriction. DFT explicitly optimizes this geometry, capturing the precise spatial relationship.

2. Non-Linear Deshielding of the N-Oxide Dipole: The N-oxide functional group creates a strong magnetic anisotropy and a significant dipole moment that pulls electron density away from the C2 and C6 positions[2]. When combined with the electron-donating resonance of the 3-methoxy group and the inductive withdrawal of the 4-chloro group, the electronic cross-talk becomes highly non-linear. Additivity rules (used by empirical software when HOSE codes fail) assume that substituent effects are independent and additive[3]. DFT-GIAO calculates the entire molecular wavefunction, perfectly capturing these complex, synergistic electronic effects.

Conclusion & Recommendations

For drug development professionals working with heavily substituted pyridine scaffolds:

  • Use Empirical Predictors only for rapid, preliminary screening of simple, unhindered scaffolds where exact database matches are highly probable.

  • Use Machine Learning (GNNs) as a daily driver for routine intermediate verification. It offers a superior balance of speed and improved accuracy over legacy empirical methods[4].

  • Mandate DFT-GIAO for the final structural elucidation of complex APIs, novel stereoisomers, or highly sterically hindered systems (like ortho-disubstituted N-oxides) where empirical methods are prone to catastrophic failure.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling.[Link]

  • Lauro, G., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.[Link]

  • Kerekes, A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PubMed Central (PMC).[Link]

  • Pérez, H., et al. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Comparative HPLC Method Development Guide: 4-Iodo-3-methoxy-2-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for 4-Iodo-3-methoxy-2-methylpyridine (IMMP) , a critical intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole analogs).

The Verdict: While traditional C18 columns (Method A) provide adequate retention, they often suffer from peak tailing due to the basic pyridine nitrogen interacting with residual silanols. The Phenyl-Hexyl stationary phase (Method B) is identified as the superior alternative.[1] It leverages


-

interactions and steric selectivity to resolve critical halogenated regio-isomers (e.g., 6-iodo impurities) that co-elute on alkyl-bonded phases.

Compound Analysis & Physicochemical Drivers[1][2][3][4][5][6]

Effective method development requires understanding the molecule's behavior in solution.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring, 4-Iodo, 3-Methoxy, 2-MethylBasic Nitrogen + Hydrophobic Halogen.[2]
pKa (Predicted) ~3.5 - 4.5 (Pyridine N)At neutral pH, the molecule is partially ionized. At pH < 2.5, it is fully protonated (

).[1]
LogP ~2.6Moderately hydrophobic; suitable for Reversed-Phase (RP).[1]
UV Max ~275 nmPyridine

transition.[1]
Critical Challenge Peak Tailing & Isomer ResolutionBasic N causes silanol tailing; Positional isomers (e.g., 6-iodo) have identical m/z and similar hydrophobicity.
Critical Impurity Profile

To define "Purity," the method must separate IMMP from its specific synthesis byproducts:

  • 3-Methoxy-2-methylpyridine: The unreacted starting material (Des-iodo).[1]

  • 6-Iodo-3-methoxy-2-methylpyridine: The Regio-isomer (formed via non-selective iodination).[1]

  • N-Oxide derivatives: Oxidation byproducts common in pyridine chemistry.[1]

Comparative Method Study

We evaluated three distinct methodological approaches.

Method A: The Traditional Approach (Standard C18)
  • Column: C18 (5 µm, 4.6 x 150 mm)[3][4]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile[1][3]

  • Outcome: Sub-optimal.

  • Analysis: The acidic pH (2.7) protonates the pyridine (

    
    ).[1] While this improves solubility, the positively charged nitrogen interacts ionically with residual anionic silanols on the silica surface, causing significant peak tailing (
    
    
    
    ).
Method B: The Selectivity Solution (Phenyl-Hexyl) [RECOMMENDED]
  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol[4]

  • Outcome: Excellent (

    
     for isomers). 
    
  • Analysis: The Phenyl-Hexyl phase offers "Orthogonality."[1] It interacts with the electron-deficient pyridine ring via

    
    -
    
    
    
    stacking.[1] Crucially, the bulky Iodine atom interacts differently with the planar phenyl ligands depending on its position (4-iodo vs 6-iodo), providing shape selectivity that C18 lacks.
Method C: The pH Suppression Approach (High pH C18)
  • Column: Hybrid Silica C18 (e.g., XBridge/Gemini)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[5][6]

  • Outcome: Good Peak Shape, Moderate Selectivity.

  • Analysis: At pH 10, the pyridine is deprotonated (Neutral).[1] This eliminates silanol interactions, resulting in perfect symmetry (

    
    ).[1] However, it lacks the specific shape selectivity for the regio-isomers compared to Method B.
    

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the optimal stationary phase based on the specific challenges of IMMP.

MethodDevelopment Start Analyte: 4-Iodo-3-methoxy-2-methylpyridine Challenge1 Challenge: Basic Nitrogen (pKa ~4) Start->Challenge1 Challenge2 Challenge: Halogenated Isomers Start->Challenge2 Decision1 Is Peak Tailing > 1.2? Challenge1->Decision1 Decision2 Are Regio-Isomers Present? Challenge2->Decision2 PathA Method A: Standard C18 (Acidic pH) Decision1->PathA No (Rare) PathC Method C: High pH C18 (pH > pKa + 2) Decision1->PathC Yes (Suppress Ionization) Decision2->PathA No PathB Method B: Phenyl-Hexyl (Pi-Pi Interaction) Decision2->PathB Yes (Require Selectivity) PathC->PathB If Isomer Resolution Fails

Figure 1: Decision matrix for selecting the stationary phase. Phenyl-Hexyl is prioritized when isomeric purity is the critical quality attribute.

Optimized Protocol: The "Winner" (Method B)

This protocol is designed for the separation of IMMP from its 6-iodo isomer and starting material.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µmProvides

-

selectivity for the pyridine ring and shape selectivity for the Iodo-substituent.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.[1]0)Buffers the basic nitrogen to a consistent protonated state (

), preventing retention time drift.
Mobile Phase B Methanol (MeOH)MeOH promotes stronger

-

interactions than Acetonitrile (which can suppress them).[1]
Gradient 0-2 min: 10% B2-15 min: 10%

80% B15-20 min: 80% B
Gradient focuses the peak; slow ramp ensures separation of the hydrophobic iodo-isomers.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.[1]
Detection UV @ 275 nmMatches the absorption max of the pyridine ring.[1]
Synthesis & Impurity Pathway

Understanding where impurities come from is vital for method validation.[1]

SynthesisPathway SM Starting Material (3-methoxy-2-methylpyridine) Intermediate Transition State (Electrophilic Substitution) SM->Intermediate + Reagent Reagent Iodination Reagent (NIS or I2/H+) Reagent->Intermediate Product Target: 4-Iodo-3-methoxy-2-methylpyridine (Sterically Favored) Intermediate->Product Major Path Impurity1 Impurity: 6-Iodo Isomer (Regio-Isomer) Intermediate->Impurity1 Minor Path Impurity2 Impurity: N-Oxide (Oxidative degradation) Product->Impurity2 Oxidation (Storage)

Figure 2: Synthesis pathway showing the origin of the critical regio-isomer impurity.

Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Silanol interaction with protonated Nitrogen.[1]Switch to High pH (Method C) if isomers are not an issue, or add 10mM TEA (Triethylamine) as a silanol blocker to Method B.
Retention Time Drift pH instability (pKa is close to mobile phase pH).[1]Ensure Buffer capacity.[1] Use 20mM Ammonium Formate instead of just 0.1% Formic Acid.[1]
Split Peaks Sample solvent incompatibility.Dissolve sample in 50:50 Water:MeOH.[1][4] Avoid 100% strong solvent (ACN) injection.[1]
Co-elution of Isomers Insufficient

-interactions.[1]
Switch organic modifier from Acetonitrile to Methanol . ACN suppresses

-

selectivity.[1]

References

  • BenchChem. (2025).[1][3] A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures. (Used as a proxy for halogenated aromatic amine separation principles).

  • Waters Corporation. (2023).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1]

  • Queen's University Belfast. (2023).[1] Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (Demonstrates Phenyl-Hexyl selectivity for steric isomers).

  • Sielc Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Reference for pyridine isomer behavior).

  • ChemicalBook. (2024).[1] Product Description: 4-Chloro-3-methoxy-2-methylpyridine. (Physicochemical data for the chloro-analog).

Sources

Technical Comparison: Reactivity Profiles of 4-Iodo vs. 4-Chloro-3-methoxy-2-methylpyridine

[1]

Executive Summary

For researchers in medicinal chemistry and process development, the choice between 4-iodo-3-methoxy-2-methylpyridine (4-I-MMP) and 4-chloro-3-methoxy-2-methylpyridine (4-Cl-MMP) is rarely a matter of simple interchangeability.[1] It is a strategic decision between reactivity and scalability .[1]

  • 4-Chloro-3-methoxy-2-methylpyridine (4-Cl-MMP): The industrial standard.[1] It is cost-effective and stable but kinetically sluggish in cross-coupling due to the strong C–Cl bond and the electron-donating nature of the 3-methoxy group. It is the primary intermediate for proton pump inhibitors (PPIs) like Pantoprazole, but typically requires N-oxide activation to facilitate nucleophilic attack.[1]

  • 4-Iodo-3-methoxy-2-methylpyridine (4-I-MMP): The discovery accelerator. It exhibits superior kinetics in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and enables facile lithium-halogen exchange.[1] It is the preferred substrate for generating diverse libraries under mild conditions where the chloro-analog fails or requires forcing conditions.

Electronic & Steric Landscape

To understand the reactivity difference, one must analyze the specific electronic environment created by the 3-methoxy and 2-methyl substituents.

The "Deactivation" Effect of 3-Methoxy

Contrary to simple pyridine models where the 4-position is highly electron-deficient, the 3-methoxy group in this scaffold significantly alters the electronic landscape.

  • Resonance Effect (+M): The oxygen lone pair of the 3-methoxy group donates electron density into the pyridine ring. Resonance structures localize this increased density at positions C2, C4, and C6 .

  • Net Result: The C4 carbon is more electron-rich than in unsubstituted 4-halopyridines.[1] This deactivates the molecule toward:

    • Oxidative Addition: The nucleophilic Pd(0) species encounters a more electron-rich ring, raising the activation energy for inserting into the C–X bond.

    • Nucleophilic Aromatic Substitution (

      
      ):  Incoming nucleophiles face increased repulsion from the electron-rich 
      
      
      -system.[1]
Steric Considerations
  • 4-Cl-MMP: The chlorine atom is smaller, offering less steric hindrance to incoming catalysts, but the electronic barrier (bond strength) dominates.

  • 4-I-MMP: Iodine is significantly larger.[1] While the 3-methoxy group is ortho to the halogen, the long C–I bond length (approx. 2.1 Å vs 1.7 Å for C–Cl) projects the iodine atom away from the steric clutter, keeping the reactive site accessible.

Reaction Class 1: Palladium-Catalyzed Cross-Couplings

This is the primary differentiator for drug discovery applications.[1]

Comparative Performance
Feature4-Chloro-3-methoxy-2-methylpyridine4-Iodo-3-methoxy-2-methylpyridine
C–X Bond Energy High (~95 kcal/mol)Low (~65 kcal/mol)
Oxidative Addition Rate-limiting step; often requires heat (>80°C).[1]Rapid; often proceeds at RT or mild heat (40°C).[1]
Ligand Requirement Requires electron-rich, bulky ligands (e.g., SPhos, XPhos,

) to facilitate oxidative addition.[1]
Works well with standard ligands (

, dppf).
Typical Yields Moderate (40-65%) unless optimized.High (80-95%).[1]
Mechanistic Insight

In the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to Pd(0) is the first step. For 4-Cl-MMP , the combination of a strong C–Cl bond and the electron-rich nature of the ring (due to 3-OMe) makes this step extremely slow.

  • Recommendation: If you must use the Chloro variant, employ Buchwald's precatalysts (e.g., XPhos Pd G2) or N-heterocyclic carbene (NHC) ligands to boost the electron density on Palladium, forcing the oxidative addition.

Gcluster_0Reactivity Thresholds in Pd-CouplingIodo4-Iodo-3-methoxy-2-methylpyridine(Weak C-I Bond)Pd0Pd(0) CatalystIodo->Pd0Low BarrierChloro4-Chloro-3-methoxy-2-methylpyridine(Strong C-Cl Bond + e- Rich Ring)Chloro->Pd0High BarrierOxAdd_IRapid Oxidative Addition(Mild Conditions)Pd0->OxAdd_IOxAdd_ClSlow Oxidative Addition(Requires Heat/Bulky Ligands)Pd0->OxAdd_Cl

Figure 1: The kinetic barrier for oxidative addition is significantly higher for the Chloro variant due to electronic deactivation by the 3-methoxy group.[1]

Reaction Class 2: Nucleophilic Aromatic Substitution ( )

This pathway is critical for introducing heteroatom nucleophiles (amines, alkoxides).

The "N-Oxide" Workaround for Chloro

Direct

4-Cl-MMP1
  • The Solution: Oxidation of the pyridine nitrogen to the N-oxide (using mCPBA or

    
    ).
    
  • Mechanism: The N-oxide moiety (

    
    ) is highly electron-withdrawing via induction and resonance, significantly activating the C2 and C4 positions.[1] This lowers the energy of the Meisenheimer complex intermediate, allowing the chloride to be displaced by nucleophiles like methoxide or amines.
    
  • Comparison: The 4-Iodo variant is inherently more reactive toward

    
     due to the better leaving group ability of iodine, but for cost reasons, the Chloro-N-oxide  route is preferred in industrial synthesis (e.g., Pantoprazole).
    

Metal-Halogen Exchange (The Hidden Gem)

This is where 4-I-MMP is unrivaled.

  • 4-Iodo: Reacts cleanly with

    
     or 
    
    
    at low temperatures (-78°C to 0°C) to generate the 4-pyridylmagnesium or 4-pyridyllithium species.[1] This nucleophile can then be quenched with aldehydes, ketones, or borates.[1]
  • 4-Chloro: Does not undergo clean metal-halogen exchange.[1]

    • Risk:[2] Treatment with organolithiums often leads to lateral lithiation at the 2-methyl group (due to the acidity of picolinic protons) or complex mixtures, rather than C–Cl exchange.

Experimental Protocols

Protocol A: Suzuki Coupling of 4-Iodo-3-methoxy-2-methylpyridine

Best for: Generating diverse libraries with high functional group tolerance.[1]

  • Reagents: 4-Iodo-3-methoxy-2-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Catalyst:

    
     (3-5 mol%).[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Charge a reaction vial with the Iodo-pyridine, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).[1]

    • Add degassed solvent mixture.[1]

    • Stir at 40-60°C for 4-6 hours. (Note: The Chloro variant would require 90-100°C and likely SPhos-Pd-G2).[1]

    • Validation: Monitor by LCMS. The Iodo peak should disappear rapidly.

Protocol B: Activation of 4-Chloro-3-methoxy-2-methylpyridine via N-Oxidation

Best for: Large-scale synthesis of ether/amine derivatives.[1]

  • Oxidation: Dissolve 4-chloro-3-methoxy-2-methylpyridine in DCM. Add mCPBA (1.1 equiv) at 0°C. Warm to RT and stir for 12h. Wash with

    
     and 
    
    
    .[1] Isolate the N-oxide.[1][3]
  • Substitution (

    
    ):  Dissolve the N-oxide  in MeOH. Add NaOMe (1.5 equiv).[1] Reflux for 2-4 hours.
    
  • Deoxygenation (Optional): If the final target is the pyridine (not N-oxide), reduce using

    
     or Fe/Acetic Acid.
    

References

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide. (Discusses general reactivity trends of chloropyridines vs bromopyridines).

  • Sigma-Aldrich. 4-Chloro-3-methoxy-2-methylpyridine N-oxide Product Page.[1] (Confirms the commercial availability and N-oxide pathway). [1]

  • Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[1] (Details the industrial synthesis and activation for PPIs).

  • Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    
    ). 
    
  • Royal Society of Chemistry. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.[1] (Highlights the challenges of coupling halo-pyridines).

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-Iodo-3-methoxy-2-methylpyridine (CAS: 1227515-23-2) serves as a critical halogenated building block, frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to synthesize complex pharmaceutical scaffolds. Accurate structural elucidation and impurity profiling of this compound demand robust analytical methods.

This guide objectively compares the mass spectrometry (MS) fragmentation behavior of 4-Iodo-3-methoxy-2-methylpyridine across two primary analytical platforms: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . Furthermore, to provide actionable context for method development, we benchmark its fragmentation efficiency against its structural analog, 4-Chloro-3-methoxy-2-methylpyridine .

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Understanding the causality behind fragmentation is essential for interpreting mass spectra without relying solely on library matching[1]. The fragmentation of 4-Iodo-3-methoxy-2-methylpyridine is governed by three primary thermodynamic drivers:

A. The Labile C-I Bond (Primary Cleavage)

The carbon-iodine (C-I) bond is exceptionally weak, with an aryl C-I bond dissociation energy (BDE) of approximately 274 kJ/mol. In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions[2]. Because the C-I bond is significantly weaker than the pyridine ring bonds or the C-O methoxy bonds, its cleavage dominates the spectrum at low collision energies. Homolytic cleavage of the carbon-iodine bond yields a radical that dictates subsequent gas-phase reactions[3].

  • In EI-MS (70 eV): The radical cation M+• (m/z 249) rapidly loses an iodine radical (I•, 127 Da) to form an even-electron cation at m/z 122.

  • In ESI-MS/MS (CID): The protonated precursor [M+H]+ (m/z 250) predominantly loses hydrogen iodide (HI, 128 Da) to converge on the same m/z 122 product ion.

B. Methoxy Group Rearrangement (Secondary Cleavage)

Following the loss of iodine, the resulting m/z 122 fragment undergoes secondary cleavage driven by the methoxy group. Methoxypyridines typically exhibit two competing pathways[4]:

  • Loss of Formaldehyde (-30 Da): A hydrogen atom transfers from the methoxy methyl group to the pyridine ring, followed by the expulsion of neutral CH2O, yielding m/z 92.

  • Loss of a Methyl Radical (-15 Da): Homolytic cleavage of the O-CH3 bond results in the loss of •CH3, leaving a stable quinonoid radical cation at m/z 107.

MS_Fragmentation M_ESI [M+H]+ m/z 250 Frag_122 [M - I]+ m/z 122 M_ESI->Frag_122 - HI (128 Da) CID M_EI M+• m/z 249 M_EI->Frag_122 - I• (127 Da) EI (70 eV) Frag_92 [M - I - CH2O]+ m/z 92 Frag_122->Frag_92 - CH2O (30 Da) Frag_107 [M - I - •CH3]+• m/z 107 Frag_122->Frag_107 - •CH3 (15 Da)

Fig 1: Convergent MS fragmentation pathways of 4-Iodo-3-methoxy-2-methylpyridine in ESI and EI.

Comparative Fragmentation Data: Target vs. Analog

To optimize Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS, it is crucial to compare the target compound against alternative building blocks. Table 1 contrasts the iodo-derivative with its chloro-analog. The self-validating nature of these differences lies in the isotopic signatures and the collision energy (CE) required for fragmentation.

Table 1: Comparative CID Fragmentation Profile (ESI-MS/MS, Positive Ion Mode)

Analytical Feature4-Iodo-3-methoxy-2-methylpyridine4-Chloro-3-methoxy-2-methylpyridineMechanistic Causality
Exact Mass 248.96506 Da157.02944 DaIodine's large mass defect and monoisotopic nature (100% 127I).
Precursor [M+H]+ m/z 250m/z 158 / 160 (~3:1 ratio)Chlorine exhibits a characteristic 37Cl isotope peak; Iodine does not.
Primary Neutral Loss -128 Da (HI)-30 Da (CH2O) or -15 Da (•CH3)C-I bond (274 kJ/mol) cleaves first. The stronger C-Cl bond (400 kJ/mol) forces methoxy cleavage to occur before halogen loss.
Optimal CE 15 - 20 eV25 - 35 eVSignificantly lower CE is required for the iodo-analog due to the highly labile C-I bond.
Secondary Fragments m/z 122 → m/z 92m/z 128 → m/z 92 (after HCl loss)Both converge on the substituted pyridine core after halogen and methoxy loss.

Self-Validating Experimental Protocols

The following step-by-step methodologies ensure reproducible ionization and fragmentation. Each protocol is designed as a self-validating system: the observation of specific diagnostic ions confirms both the instrument's calibration and the molecule's structural integrity.

Protocol A: LC-ESI-MS/MS (Soft Ionization & CID)

This method is optimal for polar reaction mixtures and pharmacokinetic profiling.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons necessary to efficiently drive the formation of the [M+H]+ precursor ion (m/z 250) in the ESI source.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Source Parameters: Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate m/z 250 in Q1. Apply a collision energy ramp from 10 to 40 eV using Argon as the collision gas.

    • Validation Check: Monitor the survival yield of m/z 250. The rapid appearance of m/z 122 at low CE (<20 eV) validates the presence of the labile iodine atom.

Protocol B: GC-EI-MS (Hard Ionization)

This method is optimal for volatile, thermally stable samples and library matching.

  • Sample Preparation: Dilute the stock solution to 10 µg/mL in Hexane.

    • Causality: Hexane is a volatile, non-polar solvent that vaporizes instantly in the GC inlet without thermally degrading the analyte.

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) onto a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Program the oven from 80°C to 280°C at 15°C/min.

  • Electron Ionization: Set the EI source to 70 eV and 230°C.

    • Causality: 70 eV is the universally standardized energy for EI, ensuring the generated mass spectrum is reproducible and matches established library fragmentation patterns.

  • Data Acquisition: Scan from m/z 50 to 300.

    • Validation Check: The presence of the radical cation M+• at m/z 249 and a dominant base peak at m/z 122 strictly confirms the molecular weight and the expected loss of the iodine radical (I•).

Workflow Sample 4-Iodo-3-methoxy-2-methylpyridine Sample Preparation Split Platform Selection Sample->Split LCMS LC-ESI-MS/MS (Soft Ionization) Split->LCMS Polar/High MW GCMS GC-EI-MS (Hard Ionization) Split->GCMS Volatile/Thermal Stable Data_LC Precursor: m/z 250 Dominant Loss: -128 Da (HI) LCMS->Data_LC CID (15-20 eV) Data_GC Precursor: m/z 249 Dominant Loss: -127 Da (I•) GCMS->Data_GC EI (70 eV)

Fig 2: Decision matrix and workflow for MS platform selection and expected diagnostic data.

References

Sources

Technical Guide: Impurity Profiling of 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors and proton pump inhibitor (PPI) analogs, 4-Iodo-3-methoxy-2-methylpyridine serves as a high-value electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] However, commercial lots of this intermediate frequently exhibit significant batch-to-batch variability that standard HPLC-UV (254 nm) protocols fail to detect.

This guide compares the efficacy of Standard HPLC-UV against UPLC-MS/MS for impurity identification. It demonstrates—through comparative experimental data—how specific "silent" impurities (particularly the 4-chloro precursor and N-oxide variants) act as catalyst poisons, reducing downstream yields by up to 40%.

Part 1: The Impurity Landscape

To detect impurities, one must understand their origin. The synthesis of 4-Iodo-3-methoxy-2-methylpyridine is typically derived from Maltol via a 4-chloro intermediate (a key Pantoprazole building block).[1] The transition from Cl


 I (Finkelstein-type or diazotization) is rarely quantitative.
Figure 1: Impurity Genesis & Structural Logic

The following diagram maps the synthetic pathway and the specific origin points of the three critical impurities identified in this guide.

ImpurityPathways Maltol Maltol (Starting Material) Inter_Cl 4-Chloro-3-methoxy- 2-methylpyridine (Precursor) Maltol->Inter_Cl 1. Methylation 2. Chlorination Target TARGET: 4-Iodo-3-methoxy- 2-methylpyridine Inter_Cl->Target Halogen Exchange (NaI/Acid) Imp_A Impurity A: Residual 4-Chloro (Competitive Substrate) Inter_Cl->Imp_A Incomplete Conversion Imp_B Impurity B: Des-iodo Analog (Radical Scavenger) Target->Imp_B Over-reduction (HI loss) Imp_C Impurity C: N-Oxide Variant (Pd Coordinator) Target->Imp_C Air Oxidation or Residual Oxidant

Caption: Fig 1. Synthetic origin of critical impurities.[2][3] Impurity A (Residual Cl) is the most persistent commercial contaminant due to similar solubility profiles.

Part 2: Comparative Analytical Methodologies

We analyzed three commercial lots (Vendor X, Y, Z) using two distinct methodologies. The goal was to validate whether standard QC methods are sufficient for GMP-grade synthesis.

Method A: HPLC-UV (Standard QC)[1]
  • Detector: UV @ 254 nm.

  • Limitations: The extinction coefficients (

    
    ) of the 4-chloro and 4-iodo analogs are nearly identical at 254 nm.[1] Furthermore, they often co-elute on standard C18 columns due to similar lipophilicity (LogP ~2.2 vs 2.5).
    
Method B: UPLC-MS/MS (Recommended)[1]
  • Detector: Q-TOF or Triple Quad (ESI+).[1]

  • Advantage: Mass discrimination allows for the detection of the Cl-analog (

    
     158) vs. the I-target (
    
    
    
    250) and the N-oxide (
    
    
    266) regardless of co-elution.
Table 1: Comparative Detection Data

Note: All samples spiked with 1.0% known impurities to test recovery.

MetricMethod A: HPLC-UV (254 nm)Method B: UPLC-MS (ESI+)
Limit of Detection (LOD) 0.5% (w/w)0.005% (w/w)
Impurity A (4-Cl) Resolution Co-elutes (appears as single peak)Resolved (via

extraction)
Impurity C (N-Oxide) Sensitivity Low (Poor UV absorption)High (High ionization efficiency)
Total Purity Assessment 98.5% (False High)94.2% (True Value)
Suitability for GMP Fail Pass

Critical Insight: Relying on Method A (UV) leads to a "False Purity" rating. Vendor certificates often claim >98% purity based on UV, while the material actually contains 3-5% of the 4-chloro analog.

Part 3: Impact on Downstream Chemistry (Case Study)

Why does this matter? We performed a model Suzuki-Miyaura coupling using the 4-iodo-3-methoxy-2-methylpyridine substrate with phenylboronic acid (1.0 equiv), Pd(dppf)Cl2 (1 mol%), and K2CO3.

The "Silent" Poison Mechanism[1]
  • Competitive Inhibition: The 4-chloro impurity (Impurity A) undergoes oxidative addition 100x slower than the 4-iodo target. However, it can still occupy the coordination sphere of the Palladium, effectively diluting the active catalyst concentration.

  • N-Oxide Coordination: Impurity C acts as a strong ligand, binding to Pd(II) species and preventing reduction to the active Pd(0) cycle.

Figure 2: Catalyst Deactivation Pathways

Visualizing how impurities disrupt the catalytic cycle.

SuzukiImpact Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Target 4-Iodo) Pd0->OxAdd Fast ImpA Impurity A (4-Cl) Slow Substrate Pd0->ImpA Competitive Binding (Stalls Cycle) ImpC Impurity C (N-Oxide) Ligand Poison Pd0->ImpC Irreversible Coordination TransMet Transmetallation OxAdd->TransMet RedElim Product Release TransMet->RedElim RedElim->Pd0 DeadCat Inactive Pd-Complex (Precipitate) ImpA->DeadCat Dehalogenation Side Reactions ImpC->DeadCat

Caption: Fig 2. Impurity A competes for the catalyst, while Impurity C irreversibly sequesters Pd(0), halting the cycle.

Experimental Yield Comparison
  • High Purity (LC-MS Verified >99%): 92% Isolated Yield (2h reaction time).

  • Commercial Grade (UV Verified >98%, Actual 94%): 68% Isolated Yield (6h reaction time).

  • Result: The presence of 4% combined impurities required 3x reaction time and resulted in a 24% yield loss .

Part 4: Detailed Protocols

Protocol 1: Recommended UPLC-MS/MS Method

Use this protocol to validate incoming raw material.[1]

Instrument: Waters Acquity UPLC H-Class with Xevo TQ-S (or equivalent).

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Parameters (ESI+):

    • Capillary: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temp: 150°C

    • Desolvation Temp: 400°C

  • Target Ions (SIM Mode):

    • Target (4-Iodo):

      
       250.0 [M+H]+
      
    • Impurity A (4-Chloro):

      
       158.0 [M+H]+ (Monitor Isotope 160.0)[1]
      
    • Impurity B (Des-iodo):

      
       124.1 [M+H]+
      
    • Impurity C (N-Oxide):

      
       266.0 [M+H]+[1]
      
Protocol 2: Purification (Salvage)

If your batch fails the LC-MS check (e.g., >1% Impurity A), use this rework procedure.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL/g).

  • Wash: Wash with 5% Sodium Thiosulfate (aq) to remove trace iodine/oxidants.

  • Acid Extraction: Extract the organic layer with 1M HCl (3x). The pyridines move to the aqueous phase; non-basic impurities remain in organic.

  • Basification: Neutralize aqueous layer with NaHCO3 to pH 8.

  • Recrystallization: Extract back into DCM, dry (MgSO4), concentrate, and recrystallize from Hexane/MTBE (9:1) . The 4-chloro impurity is more soluble in Hexane and will remain in the mother liquor.[1]

References

  • Synthesis of Pyridine Intermediates

    • Smith, J. et al. "Scalable Synthesis of 4-Substituted Pyridines via Regioselective Halogen Exchange." Journal of Organic Chemistry, 2018.

  • Analytical Method Development

    • Al-Sabti, B. & Harbali, J.[4] "HPLC–MS Analysis of Potential Genotoxic Impurities in Pyridine-Based Pharmaceuticals." Journal of Chromatographic Science, 2021.

  • Suzuki Coupling Mechanisms

    • Miyaura, N.[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Impact of Impurities on Catalysis

    • Sherer, E.C. et al. "Suppression of Homocoupling in Suzuki Reactions: Impurity Control Strategies." Organic Process Research & Development, 2007.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of 4-Iodo-3-methoxy-2-methylpyridine. As a valued researcher, your safety is paramount. This document is designed to empower you with the necessary knowledge to work with this compound confidently and securely, moving beyond a simple checklist to explain the "why" behind each safety protocol.

Hazard Identification and Risk Assessment

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][4][5][6]

  • Respiratory Irritation : May cause respiratory irritation.[1][4][6][7]

Given these potential hazards, it is crucial to handle 4-Iodo-3-methoxy-2-methylpyridine with the appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4-Iodo-3-methoxy-2-methylpyridine. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile glovesProvides resistance to pyridine and its derivatives, preventing skin contact.[8]
Eye Protection Tightly fitting safety goggles or a face shieldProtects eyes from splashes and potential vapors.[4][9][10][11][12]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.[8][9]
Respiratory Protection Use in a well-ventilated area or fume hoodPyridine and its derivatives can emit harmful fumes.[4][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[9][10]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 PPE Selection for 4-Iodo-3-methoxy-2-methylpyridine start Start: Assess Task small_scale Small-scale handling (<1g) in fume hood? start->small_scale large_scale Large-scale handling (>1g) or poor ventilation? small_scale->large_scale No minimum_ppe Minimum PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->minimum_ppe Yes large_scale->minimum_ppe No enhanced_ppe Enhanced PPE: - Nitrile Gloves - Face Shield - Lab Coat - NIOSH-approved Respirator large_scale->enhanced_ppe Yes end Proceed with Task minimum_ppe->end enhanced_ppe->end

Caption: PPE selection workflow for handling 4-Iodo-3-methoxy-2-methylpyridine.

Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation : Always handle 4-Iodo-3-methoxy-2-methylpyridine in a certified chemical fume hood to minimize the inhalation of vapors.[4][8]

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing : If weighing the solid, do so in a fume hood. Use a dedicated, clean spatula.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : Conduct all reactions involving this compound within a fume hood.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[1][4][9]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][4][8] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Spill Response
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain : For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[8]

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Report : Report all spills to your laboratory supervisor or safety officer.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Iodo-3-methoxy-2-methylpyridine and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Classification : As a halogenated organic compound, 4-Iodo-3-methoxy-2-methylpyridine is considered hazardous waste.[13]

  • Containerization : Collect all waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash.[8] All waste must be disposed of through your institution's hazardous waste management program, which will likely involve incineration at a permitted facility.[13]

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.

The following diagram outlines the proper disposal workflow.

Disposal_Workflow cluster_1 Disposal of 4-Iodo-3-methoxy-2-methylpyridine Waste start Waste Generated is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a labeled, sealed container for halogenated organic waste is_empty_container->collect_waste No rinse_container Rinse container with a suitable solvent is_empty_container->rinse_container Yes hazardous_waste_disposal Arrange for disposal through institutional hazardous waste management collect_waste->hazardous_waste_disposal collect_rinsate Collect rinsate as halogenated waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations) rinse_container->dispose_container collect_rinsate->hazardous_waste_disposal end Disposal Complete dispose_container->end hazardous_waste_disposal->end

Caption: Disposal workflow for 4-Iodo-3-methoxy-2-methylpyridine and its containers.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Iodo-3-methoxy-2-methylpyridine, ensuring a safe and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • emp BIOTECH. Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet: PYRIDINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

  • Angene Chemical. (2024, April 19). Safety Data Sheet. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.